2-Amino-2-phenylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIHSSVKTWPPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871426 | |
| Record name | Amino(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-42-8 | |
| Record name | 16750-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-2-phenylacetonitrile from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 2-amino-2-phenylacetonitrile, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The primary focus of this guide is the Strecker synthesis, a classic and versatile method for the preparation of α-aminonitriles from aldehydes.
Introduction
This compound, also known as α-aminobenzyl cyanide, is a key intermediate in the synthesis of various molecules, including amino acids like phenylalanine and its derivatives. Its versatile chemical nature, featuring both an amino and a nitrile group attached to the same benzylic carbon, allows for a wide range of subsequent chemical transformations. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a fundamental and widely practiced method for the preparation of this and other α-aminonitriles due to its simplicity and the ready availability of starting materials.[1][2]
The Strecker Synthesis: A Three-Component Reaction
The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde (or ketone), ammonia (or an amine), and a cyanide source.[1][2] In the context of synthesizing this compound, the reactants are benzaldehyde, ammonia (often from an ammonium salt like ammonium chloride), and a cyanide salt such as potassium or sodium cyanide.[1]
The reaction proceeds through two main stages:
-
Imine Formation: Benzaldehyde reacts with ammonia to form an intermediate imine. This step is often facilitated by the presence of a mild acid.[2][3]
-
Nucleophilic Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the final product, this compound.[1][3]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Strecker synthesis of this compound is depicted below. The process begins with the reaction of benzaldehyde and ammonia to form an imine, which is then attacked by a cyanide ion.
Figure 1: Mechanism of the Strecker Synthesis.
A typical experimental workflow for the synthesis and purification of this compound is outlined below. This process involves the initial reaction, followed by extraction and purification steps to isolate the final product.
Figure 2: General Experimental Workflow.
Experimental Protocols and Data
While various modifications exist, the following sections detail representative experimental protocols derived from the literature for the synthesis of this compound and its derivatives.
General Strecker Protocol
A common procedure involves the reaction of an aldehyde and an amine with a cyanide source.[4]
Method A:
-
A solution of the amine (100 mmol) in acetic acid (25 ml) is added to a stirred suspension of potassium cyanide (13.02 g, 200 mmol) and the aldehyde (100 mmol) in dry methanol (150 ml).[4]
-
The mixture is subjected to ultrasonic irradiation for 18 hours, during which the temperature may rise.[4]
-
The solvent is then evaporated at room temperature, and the residue is dissolved in diethyl ether (80 ml).[4]
-
The ether solution is extracted with water (80 ml), the ether layer is separated, and the aqueous layer is further extracted with diethyl ether (2 x 40 ml).[4]
-
The combined organic layers are dried and the solvent evaporated to yield the crude aminonitrile.[4]
One-Pot Synthesis using Ferricyanides
A more recent and less toxic approach utilizes ferricyanides as the cyanide source.[5]
General Procedure A:
-
The respective amine (2.00 mmol) and benzaldehyde (0.20 mL, 2.00 mmol) are reacted according to a general procedure.[5]
-
The resulting α-amino nitrile is purified by flash column chromatography on silica gel after evaporation of the solvent in vacuo.[5]
Quantitative Data
The yields of this compound and its N-substituted derivatives can vary significantly depending on the specific reagents and reaction conditions used. The following table summarizes yields reported in the literature for various derivatives.
| Amine Used | Product | Yield (%) | Reference |
| p-Toluidine | 2-(p-(Methylphenyl)amino)-2-phenylacetonitrile | 97% | [5] |
| p-Bromoaniline | 2-((p-Bromophenyl)amino)-2-phenylacetonitrile | 85% | [5] |
| Aniline | 2-Phenyl-2-(phenylamino)acetonitrile | 84% | [5] |
| p-Anisidine | 2-((p-Methoxyphenyl)amino)-2-phenylacetonitrile | 68% | [5] |
| Ammonia | This compound | 29% | [6] |
Purification and Characterization
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Acid-Base Extraction: This method takes advantage of the basicity of the amino group. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer is then basified, and the purified aminonitrile is extracted back into an organic solvent.[6]
-
Column Chromatography: Silica gel column chromatography is a widely used technique for purifying α-aminonitriles, often employing a solvent system such as a mixture of cyclohexane and ethyl acetate.[5]
The purified product can be characterized by various analytical methods, including:
-
Melting Point: 55°C[]
-
Boiling Point: 235.8±28.0°C at 760 mmHg[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)
Conclusion
The Strecker synthesis provides a reliable and straightforward method for the preparation of this compound from benzaldehyde. The reaction is characterized by its operational simplicity and the use of readily available starting materials. While the traditional protocol involves the use of toxic cyanide salts, modern variations are exploring safer cyanide sources. The yields of the reaction can be influenced by the choice of amine and reaction conditions. Proper purification techniques are essential to obtain a high-purity product, which is a valuable intermediate for further synthetic applications in the pharmaceutical and chemical industries.
References
- 1. Strecker_amino_acid_synthesis [chemeurope.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-phenylacetonitrile, also known as α-aminobenzyl cyanide, is a versatile bifunctional molecule containing both a primary amine and a nitrile group attached to the same benzylic carbon. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug development. Its role as a key intermediate in the Strecker synthesis of α-amino acids further underscores its importance in the synthesis of biologically relevant molecules. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and an illustration of its synthetic utility.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 55 °C | |
| Boiling Point | 235.8 ± 28.0 °C at 760 mmHg | |
| Density | 1.100 ± 0.06 g/cm³ |
Structural and Identification Parameters
| Identifier | Value | Source(s) |
| CAS Number | 16750-42-8 | [1] |
| InChI | InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 | [1] |
| InChIKey | JTIHSSVKTWPPHI-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C(C#N)N | [1] |
Solubility and pKa
| Property | Value | Source(s) |
| Solubility in Water | Data not available | |
| Solubility in Methanol | Data not available | |
| Solubility in Ethanol | Data not available | |
| Solubility in Acetone | Data not available | |
| pKa | Data not available | [1] |
Spectral Data
| Spectroscopy | Key Features | Source(s) |
| GC-MS | Major peaks at m/z 132, 131, 104 | [1] |
| FT-IR (KBr Pellet) | Data available from Bruker IFS 85 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its effective use in research and development.
Synthesis of this compound
A common method for the synthesis of this compound is via the Strecker synthesis, which involves the reaction of benzaldehyde, ammonia (or an ammonium salt), and a cyanide source. An alternative reported synthesis is provided below.[2]
Materials:
-
Benzonitrile
-
Anhydrous toluene
-
Diisobutylaluminum hydride (DIBAL-H) solution in toluene (1.5 M)
-
Sodium cyanide
-
Dimethylformamide (DMF)
-
Methanol
-
Anhydrous sodium sulfate
-
Argon atmosphere
Procedure:
-
Dissolve 20 mmol (2.06 g) of benzonitrile in 20 ml of anhydrous toluene in a flask under an argon atmosphere and cool to 0°C.
-
Add 30 mmol of a 1.5 M DIBAL-H solution in toluene (20 ml) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Add 50 ml of a 1 M solution of sodium cyanide in DMF.
-
Allow the mixture to stir at room temperature for 3 hours.
-
Hydrolyze the reaction by the sequential addition of 20 ml of methanol and then anhydrous sodium sulfate until a paste is formed.
-
The crude α-aminonitrile can be purified by acid-base extraction to yield this compound.
Purification by Recrystallization
For purification, recrystallization from a suitable solvent system is a standard technique.
General Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of methanol and water).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Characterization Techniques
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Finely powder a small amount of the dried, purified this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Apparatus:
-
FT-IR spectrometer
-
KBr press
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
¹H-NMR Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum according to the instrument's standard procedures.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C-NMR Protocol:
-
Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Acquire the ¹³C-NMR spectrum using a standard proton-decoupled pulse sequence.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H-NMR spectrum.
Synthetic Applications and Reactivity
This compound is a versatile intermediate in the synthesis of various heterocyclic compounds. Its amino group acts as a nucleophile, while the nitrile group can undergo various transformations, including hydrolysis, reduction, and reaction with organometallic reagents.
Synthesis of 4,6-diphenyl-pyridazin-3-ylamine
One notable application is its use in the synthesis of pyridazine derivatives, which are of interest in medicinal chemistry.[3] The reaction with 3-chloro-6-phenyl-[1][4]triazine proceeds via deprotonation and nucleophilic attack, followed by cyclization.
Caption: Synthetic pathway to 4,6-diphenyl-pyridazin-3-ylamine.
Degradation Pathways
Detailed experimental studies on the specific thermal, acid-catalyzed, and base-catalyzed degradation pathways of this compound are not extensively reported in the literature. However, based on its functional groups, potential degradation pathways can be inferred:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (phenylglycine) or amide.
-
Dimerization/Polymerization: Under certain conditions, self-condensation reactions involving the amino and nitrile groups could occur.
-
Oxidation: The amino group is susceptible to oxidation.
Conclusion
References
The Strecker Synthesis of α-Aminonitriles: A Core Mechanism in Modern Chemistry
For Immediate Release
This technical guide provides an in-depth exploration of the Strecker synthesis, a cornerstone reaction in organic chemistry for the formation of α-aminonitriles, which are crucial intermediates in the synthesis of amino acids and other nitrogen-containing compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed overview of the reaction mechanism, quantitative data from various synthetic protocols, and explicit experimental procedures.
Core Mechanism
The Strecker synthesis is a three-component reaction that typically involves an aldehyde or ketone, ammonia or a primary amine, and a cyanide source. The reaction proceeds in two main stages: the formation of an imine intermediate followed by the nucleophilic addition of cyanide to yield the α-aminonitrile.
The initial step involves the reaction of the carbonyl compound with ammonia (or an amine) to form a hemiaminal. This is followed by the elimination of a water molecule to generate a reactive iminium ion. The cyanide ion then attacks the electrophilic carbon of the iminium ion, resulting in the formation of the α-aminonitrile.[1][2][3] The overall process is a powerful method for the one-pot synthesis of these valuable chemical building blocks.
Quantitative Data on Strecker Synthesis Protocols
The versatility of the Strecker synthesis is demonstrated by the variety of catalysts and reaction conditions that can be employed to optimize yields and accommodate different substrates. The following tables summarize quantitative data from selected publications, highlighting the efficiency of different methodologies.
Table 1: Indium-Catalyzed Strecker Synthesis in Water
This method represents a green chemistry approach, utilizing water as the solvent and a recyclable catalyst.
| Aldehyde | Amine | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | 0.5 | 98 | [4] |
| 4-Chlorobenzaldehyde | Aniline | 0.5 | 96 | [4] |
| 4-Methoxybenzaldehyde | Aniline | 0.5 | 95 | [4] |
| Furfural | Aniline | 1.0 | 92 | [4] |
| Cinnamaldehyde | Aniline | 1.5 | 85 | [4] |
| Benzaldehyde | Benzylamine | 1.0 | 94 | [4] |
| Benzaldehyde | Morpholine | 1.5 | 88 | [4] |
Reaction Conditions: Aldehyde (1 mmol), Amine (1 mmol), TMSCN (1.2 mmol), Indium powder (10 mol%), Water (1 mL), Room Temperature.
Table 2: Strecker Synthesis using N-methyl Imidazolium Acetate
This protocol employs an ionic liquid as both the catalyst and reaction medium, often leading to short reaction times and high yields.
| Aldehyde | Amine | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Aniline | 5 | 95 | [5] |
| 4-Methylbenzaldehyde | Aniline | 10 | 96 | [5] |
| 4-Chlorobenzaldehyde | Aniline | 10 | 94 | [5] |
| 4-Nitrobenzaldehyde | Aniline | 15 | 92 | [5] |
| Cinnamaldehyde | Aniline | 20 | 88 | [5] |
| Benzaldehyde | Benzylamine | 15 | 93 | [5] |
| Benzaldehyde | n-Butylamine | 20 | 90 | [5] |
Reaction Conditions: Aldehyde (1.0 mmol), Amine (1.0 mmol), TMSCN (1.2 mmol), [HMIm]OAc (50 mol%), Room Temperature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols provide a practical guide for the synthesis of α-aminonitriles via the Strecker reaction.
General Procedure for One-Pot, Three-Component Strecker Reaction using Indium Catalyst
This protocol describes a straightforward and environmentally benign synthesis of α-aminonitriles.
Procedure:
-
To a mixture of the aldehyde (1 mmol) and amine (1 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).
-
Add trimethylsilyl cyanide (TMSCN, 1.2 mmol) to the resulting mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture and filter the solution.
-
The filtrate is then concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.[4]
Typical Procedure for α-aminonitrile Synthesis using N-methyl Imidazolium Acetate
This method highlights the use of an ionic liquid to facilitate the reaction.
Procedure:
-
To a round-bottomed flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), trimethylsilyl cyanide (TMSCN, 1.2 mmol), and N-methyl imidazolium acetate ([HMIm]OAc, 0.07 g, 50 mol%).
-
Stir the prepared mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). For the reaction of benzaldehyde and aniline, completion is typically observed within 5 minutes.
-
Upon completion, cool the reaction mixture.
-
The product precipitates and can be separated by filtration to yield the pure α-aminonitrile.
-
The catalyst can be recovered by evaporation of ethanol (used for washing the product) under reduced pressure.[5]
Asymmetric Strecker Synthesis of α-Arylglycines
This protocol details a method for the diastereoselective synthesis of α-aminonitriles, which can then be converted to enantiopure α-amino acids.
Procedure:
-
Dissolve (S)-1-(4-methoxyphenyl)-ethylamine hydrochloride (3.00 mmol) and sodium cyanide (NaCN, 3.15 mmol) in water (4 mL).
-
Add methanol (4 mL) and the corresponding aryl-aldehyde (3.00 mmol) to the solution.
-
Stir the mixture for 16 hours.
-
Dilute the reaction with water (10 mL).
-
Collect the resulting solid precipitate via filtration and wash with n-hexane to obtain the diastereomerically pure (S,S)-α-aminonitrile.[6]
Conclusion
The Strecker synthesis remains a highly relevant and adaptable method for the synthesis of α-aminonitriles. The development of new catalysts and the use of environmentally friendly solvents have further enhanced its utility. The protocols and data presented in this guide offer a valuable resource for chemists engaged in the synthesis of complex molecules for research and development in the pharmaceutical and chemical industries. The continued exploration of asymmetric variants of the Strecker reaction will undoubtedly lead to even more efficient and selective methods for the preparation of chiral amino acids and their derivatives.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pubs.acs.org [pubs.acs.org]
2-Amino-2-phenylacetonitrile molecular weight and formula
This document provides the fundamental molecular formula and weight for 2-Amino-2-phenylacetonitrile, a versatile alpha-amino nitrile used in chemical synthesis, such as Strecker reactions.[]
Chemical Identity and Molecular Properties
This compound, also known as alpha-aminophenylacetonitrile, is a nitrile compound where an amino group replaces one of the alpha-hydrogens in phenylacetonitrile.[2] The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | PubChem[2], ChemSynthesis[3], BOC Sciences[] |
| Molecular Weight | 132.16 g/mol | PubChem[2], BOC Sciences[] |
| Monoisotopic Mass | 132.068748264 Da | PubChem[2] |
Note on Advanced Data Requirements:
The user request specified the inclusion of detailed experimental protocols and logical diagrams using Graphviz (DOT language). For the determination of fundamental molecular properties such as formula and weight, these requirements are not applicable.
-
Experimental Protocols: The molecular formula (C₈H₈N₂) is an exact count of the constituent atoms. The molecular weight (132.16 g/mol ) is a computed value derived from the atomic weights of these atoms based on the molecular formula.[2] As these are standard, calculated reference values, they do not originate from a specific, citable experimental procedure in this context.
-
Visualization: Graphviz diagrams are suited for illustrating workflows, pathways, or complex relationships. The presentation of a molecular formula and weight is a straightforward data point that does not have an associated workflow or signaling pathway to diagram.
References
An In-depth Technical Guide on the Solubility of 2-Amino-2-phenylacetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-phenylacetonitrile. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on its physicochemical properties, qualitative solubility profile based on its chemical structure, and standardized experimental protocols for solubility determination.
Introduction to this compound
This compound, also known as α-aminophenylacetonitrile, is a versatile organic compound characterized by the presence of an amino group and a nitrile group attached to the same carbon atom, which is also bonded to a phenyl group.[1][2] Its molecular formula is C8H8N2 and it has a molecular weight of 132.16 g/mol .[1][] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, and is particularly noted for its application in Strecker reactions for the synthesis of amino acids.[]
Key Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1][] |
| Synonyms | (±)-Phenylglycinonitrile, α-Aminobenzyl cyanide | [] |
| CAS Number | 16750-42-8 | [1][] |
| Molecular Formula | C8H8N2 | [1][][4] |
| Molecular Weight | 132.16 g/mol | [1][] |
| Melting Point | 55-56 °C | [][5] |
| Boiling Point | 235.8±28.0 °C at 760 mmHg | [] |
| Density | 1.100±0.06 g/cm³ | [] |
Predicted Solubility Profile in Organic Solvents
While specific quantitative data is scarce, the solubility of this compound in various organic solvents can be inferred from its molecular structure. The molecule possesses both polar (amino and nitrile groups) and non-polar (phenyl group) characteristics, suggesting a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the primary amino group allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit good solubility in lower alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): The nitrile group and the amino group can participate in dipole-dipole interactions with polar aprotic solvents. Consequently, moderate to good solubility is anticipated in solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring contributes to some affinity for non-polar solvents. However, the polar amino and nitrile groups will likely limit its solubility in highly non-polar solvents like hexane. It may exhibit partial solubility in aromatic hydrocarbons like toluene due to the phenyl-phenyl interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected in chlorinated solvents, which can engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds.
It is important to note that these are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the presence of any impurities. For precise applications, experimental determination of solubility is essential.
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method . This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvents
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Concentration Analysis: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Solubility Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
The Dawn of Aminonitriles: A Technical Guide to Their Historical Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery of aminonitrile compounds, a class of molecules that has become indispensable in the synthesis of amino acids and a wide array of pharmaceuticals. We will explore the foundational experiments that first brought these compounds to light, detail the methodologies of their creation, and trace the evolution of their synthesis, providing a robust historical and technical perspective for today's researchers.
The Landmark Discovery: Strecker's Synthesis of α-Aminonitriles
The history of aminonitriles is intrinsically linked to the groundbreaking work of the German chemist Adolph Strecker. In 1850, while investigating the synthesis of lactic acid, he serendipitously produced the first α-aminonitrile, which he then successfully hydrolyzed to the amino acid alanine.[1][2] This reaction, now famously known as the Strecker synthesis, was a monumental achievement, as it represented the first-ever laboratory synthesis of an amino acid.[1] The original report was published in Annalen der Chemie und Pharmacie.[1]
The Strecker synthesis is a three-component reaction that combines an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile.[1][3] This discovery was pivotal, not only for providing a route to amino acids but also for introducing a versatile new class of chemical intermediates.
The Logical Pathway of the Strecker Synthesis
The reaction proceeds through a two-step mechanism within a single pot. First is the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine.
Experimental Protocols: A Look into the Past
Original Strecker Synthesis of α-Aminopropanenitrile (Qualitative Description)
The following protocol is a generalized representation based on historical accounts of Strecker's 1850 experiment.
Objective: To synthesize α-aminopropanenitrile from acetaldehyde, ammonia, and hydrogen cyanide.
Reagents:
-
Aqueous solution of acetaldehyde
-
Aqueous solution of ammonia
-
Aqueous solution of hydrogen cyanide
Procedure:
-
An aqueous solution of acetaldehyde was combined with an aqueous solution of ammonia.
-
To this mixture, an aqueous solution of hydrogen cyanide was added.
-
The reaction mixture was allowed to react, leading to the formation of α-aminopropanenitrile.
-
The α-aminonitrile was subsequently isolated from the reaction mixture. Early procedures likely involved extraction and distillation.
-
For the synthesis of alanine, the isolated α-aminonitrile was subjected to acid hydrolysis.
It is important to note that early organic syntheses often lacked the precise control and high yields expected in modern chemistry. Reports suggest that the classical Strecker reaction is characterized by highly variable yields.[4]
The Evolution of Aminonitrile Synthesis
Following Strecker's initial discovery, the versatility of the reaction was quickly recognized. The scope of the synthesis was expanded to include a variety of aldehydes and ketones, as well as primary and secondary amines in place of ammonia, leading to the formation of N-substituted and α,α-disubstituted aminonitriles, respectively.
Timeline of Key Developments
| Year | Development | Significance |
| 1850 | Adolph Strecker reports the first synthesis of an α-aminonitrile. | Foundational discovery of aminonitrile compounds and the first synthesis of an amino acid. |
| Late 19th Century | Expansion of the Strecker synthesis to include various aldehydes, ketones, and amines. | Demonstrated the versatility and broad applicability of the reaction for creating a diverse range of aminonitriles. |
| Early 20th Century | Introduction of cyanide salts (e.g., KCN, NaCN) and ammonium salts (e.g., NH4Cl) as safer alternatives to gaseous HCN and aqueous ammonia. | Improved the practicality and safety of the Strecker synthesis. |
| 1906 | Bucherer and Bergs develop a related synthesis of hydantoins from cyanohydrins, which can be hydrolyzed to amino acids. | Provided an alternative route to amino acids from similar starting materials. |
| 1963 | Kaoru Harada reports the first asymmetric Strecker synthesis using a chiral amine. | A major breakthrough in controlling the stereochemistry of the reaction, paving the way for the synthesis of enantiomerically enriched amino acids. |
| Late 20th/Early 21st Century | Development of various catalytic asymmetric Strecker reactions using chiral catalysts. | Enabled the highly enantioselective synthesis of a wide range of chiral α-aminonitriles and their derivatives. |
Modern Variations and Quantitative Improvements
The core concept of the Strecker synthesis has been refined over the past century and a half, leading to significant improvements in yield and stereoselectivity. The use of trimethylsilyl cyanide (TMSCN) as a cyanide source and various Lewis acid and organocatalysts have become commonplace.
| Reagent/Catalyst | Aldehyde/Ketone | Amine | Cyanide Source | Yield (%) |
| None (Classical) | Various | Ammonia/Amines | HCN/KCN | Highly Variable |
| Indium Powder | Various | Various | TMSCN | 79-98 |
| Sulfated Polyborate | Various | Various | TMSCN | up to 99 |
| L-proline | Various | Various | TMSCN | 72-95 |
| Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) | Aldimines | - | TMSCN | Quantitative |
This table presents a selection of modern catalytic systems and their reported yields to illustrate the advancements from the original synthesis.
Signaling Pathways and Experimental Workflows
The logical progression of the Strecker synthesis and its subsequent hydrolysis to an amino acid can be visualized as a clear workflow.
Conclusion
The discovery of aminonitrile compounds by Adolph Strecker in 1850 was a landmark event in organic chemistry. The Strecker synthesis not only provided the first route to synthetic amino acids but also introduced a robust and versatile class of chemical intermediates. Over the past 175 years, this foundational discovery has been continuously refined, leading to highly efficient and stereoselective methods for the synthesis of complex molecules that are crucial for research and development in the pharmaceutical and life sciences. The historical journey of aminonitriles underscores the enduring power of fundamental discoveries to pave the way for future innovations.
References
Theoretical Elemental Composition of 2-Amino-2-phenylacetonitrile: A Technical Guide
This document provides a detailed breakdown of the theoretical mass percentage of each element present in the chemical compound 2-Amino-2-phenylacetonitrile. The calculations are based on the compound's molecular formula and the standard atomic weights of its constituent elements. This information is critical for professionals in research, chemical synthesis, and drug development for applications such as analytical standard validation, stoichiometric calculations, and quality control.
Molecular Structure and Formula
This compound is a nitrile compound featuring a phenyl group and an amino group attached to the same carbon atom. Its molecular structure dictates its chemical formula. Based on its structure, the molecular formula is determined to be C₈H₈N₂ .[1][2][3] This formula indicates that each molecule of the compound contains:
-
8 Carbon (C) atoms
-
8 Hydrogen (H) atoms
-
2 Nitrogen (N) atoms
Calculation Methodology
The theoretical mass percentage of each element was calculated following a standardized protocol, ensuring accuracy and reproducibility.
Protocol for Calculating Elemental Mass Percentage:
-
Determination of Molecular Formula: The chemical formula (C₈H₈N₂) was established from the compound's IUPAC name and verified against chemical databases.[1][2]
-
Sourcing Standard Atomic Weights: The atomic mass for each constituent element was sourced from IUPAC-accepted standard values.
-
Calculation of Molar Mass: The total molar mass of this compound was calculated by summing the masses of all atoms in the molecule.
-
Molar Mass = (8 * 12.011) + (8 * 1.008) + (2 * 14.007)
-
-
Calculation of Individual Elemental Mass Percentage: The mass percentage for each element was determined by dividing the total mass of that element in the molecule by the total molar mass of the molecule and multiplying by 100.
-
% Element = (Total Mass of Element / Molar Mass of Compound) * 100
-
Workflow Visualization
The logical flow of the calculation process is illustrated in the diagram below.
Caption: Workflow for calculating theoretical elemental mass percentages.
Results: Theoretical Elemental Composition
The calculated molar mass and the resulting theoretical mass percentages for each element in this compound are summarized in the table below. The total molar mass of the compound is calculated to be 132.164 g/mol .[1][2][3]
| Element | Symbol | Atomic Count | Atomic Mass ( g/mol ) | Total Mass of Element ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 8 | 12.011[4][6] | 96.088 | 72.70% |
| Hydrogen | H | 8 | 1.008[7] | 8.064 | 6.10% |
| Nitrogen | N | 2 | 14.007[9][11] | 28.014 | 21.20% |
| Total | C₈H₈N₂ | 18 | - | 132.166 | 100.00% |
Note: The sum of individual masses may vary slightly from the cited molar mass due to rounding of atomic weights.
Conclusion
The theoretical elemental composition of this compound is approximately 72.70% Carbon, 6.10% Hydrogen, and 21.20% Nitrogen by mass. These values serve as a fundamental baseline for analytical techniques such as combustion analysis, enabling researchers to verify the purity and identity of synthesized samples. Any significant deviation between experimental results and these theoretical values may indicate the presence of impurities, solvent residues, or an incorrect compound structure.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. quora.com [quora.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. #6 - Carbon - C [hobart.k12.in.us]
- 7. quora.com [quora.com]
- 8. #1 - Hydrogen - H [hobart.k12.in.us]
- 9. #7 - Nitrogen - N [hobart.k12.in.us]
- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
The Nucleophilic Heart of Synthesis: A Technical Guide to the Fundamental Reactivity of the Nitrile Group in Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental reactivity of the nitrile group within the aminonitrile scaffold. Aminonitriles are pivotal intermediates in organic synthesis, serving as precursors to a vast array of heterocycles and biologically active molecules, most notably α-amino acids.[1][2] Their utility is rooted in the unique electronic interplay between the amino and nitrile functionalities, which governs the reactivity of the cyano group. This document details the primary transformations of the nitrile group in aminonitriles—hydrolysis, reduction, and cycloaddition—and delves into the Thorpe-Ziegler reaction. Furthermore, it examines the role of aminonitriles in drug development, particularly as enzyme inhibitors, and elucidates their impact on critical signaling pathways. Experimental protocols, quantitative data, and mechanistic visualizations are provided to equip researchers with the practical knowledge required to effectively utilize this versatile class of molecules.
The Influence of the Amino Group on Nitrile Reactivity
The reactivity of the nitrile group in aminonitriles is profoundly influenced by the position of the amino group. In α-aminonitriles, the nitrogen atom's lone pair of electrons can stabilize an adjacent carbocation, allowing these molecules to function as masked iminium ions.[3] This electronic feature enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.
Conversely, in enaminonitriles, where the amino and nitrile groups are conjugated through a double bond, strong mesomeric interaction drastically alters the reactivity profile. The basicity and nucleophilicity of the amino group are diminished, while the electrophilicity of the nitrile group is enhanced.[4] This unique electronic arrangement makes enaminonitriles valuable precursors for the synthesis of various heterocyclic systems.[4]
Key Reactions of the Nitrile Group in Aminonitriles
The trifecta of reactivity for the nitrile group in aminonitriles encompasses hydrolysis, reduction, and cycloaddition reactions. These transformations provide access to a diverse range of valuable chemical entities.
Hydrolysis to α-Amino Acids
The hydrolysis of the nitrile group in α-aminonitriles to a carboxylic acid is a cornerstone of amino acid synthesis, most famously as the second step in the Strecker synthesis.[5][6] The reaction typically proceeds under acidic or basic conditions. The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, followed by the nucleophilic attack of water.[7][8] This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding α-amino acid.[9]
Table 1: Kinetic Data for the Base-Catalyzed Hydrolysis of Aminonitriles
| Aminonitrile | Temperature (K) | NaOH Concentration (M) | Pseudo-first-order rate constant (k, min⁻¹) |
| Aminocapronitrile | 363 | 1.0 - 4.0 | Varies with concentration |
| Aminononanenitrile | 361 | 2.0 - 5.0 | Varies with concentration |
Data adapted from a kinetic study on the base-catalyzed hydrolysis of aminocapronitrile and aminononanenitrile. The original study provides detailed graphs of the rate constants as a function of NaOH concentration.
Experimental Protocol: Acidic Hydrolysis of an α-Aminonitrile
A general procedure for the acidic hydrolysis of an α-aminonitrile to the corresponding α-amino acid is as follows:
-
The α-aminonitrile is dissolved in a strong aqueous acid, such as 6 M HCl.
-
The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude amino acid hydrochloride salt can be purified by recrystallization.
This is a generalized protocol and specific conditions may vary depending on the substrate.
Reduction to Vicinal Diamines
The reduction of the nitrile group in aminonitriles provides a direct route to valuable 1,2-diamines. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common methods.[10][11][12] The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the diamine.[6][13] Catalytic hydrogenation typically employs catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere.[14]
Table 2: Conditions for the Reduction of Nitriles to Primary Amines
| Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Observations |
| LiAlH₄ | Diethyl ether or THF | Room Temperature | Atmospheric | A strong, non-selective reducing agent. |
| H₂/Raney Ni | Ethanol/Ammonia | Elevated | Elevated | Commonly used in industrial processes. |
| H₂/Pd/C | Various | Varies | Varies | Effective for a range of nitriles. |
| Diisopropylaminoborane/LiBH₄ | THF | Room Temperature | Atmospheric | Reduces a variety of nitriles in excellent yields.[15] |
Experimental Protocol: Reduction of an α-Aminonitrile with LiAlH₄
The following is a general laboratory procedure for the reduction of an α-aminonitrile to a 1,2-diamine using LiAlH₄:[16]
-
A solution of the α-aminonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with the ethereal solvent.
-
The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1,2-diamine, which can be further purified by distillation or chromatography.
Cycloaddition Reactions
Iminoacetonitriles, which can be generated from α-aminonitriles, are potent dienophiles in intramolecular [4+2] hetero-Diels-Alder reactions.[5] This reactivity provides an efficient pathway to construct nitrogen-containing heterocyclic systems.[5] These reactions are typically carried out at elevated temperatures in a suitable solvent.[5]
Table 3: Conditions and Yields for Intramolecular Iminoacetonitrile Hetero-Diels-Alder Reaction
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (E/Z)-N-(But-3-en-1-yl)-1-cyanoformimidoyl trifluoromethanesulfinate | Toluene | 120 | 15-36 | 79 |
| (E/Z)-N-(Pent-4-en-1-yl)-1-cyanoformimidoyl trifluoromethanesulfinate | Toluene | 120 | 15-36 | 85 |
Data adapted from a study on the intramolecular [4+2] cycloadditions of iminoacetonitriles.[5] Yields are for the isolated cycloadducts.
Experimental Protocol: Intramolecular Diels-Alder Reaction of an Iminoacetonitrile
A representative procedure for the intramolecular Diels-Alder reaction of an iminoacetonitrile is as follows:[5]
-
A solution of the iminoacetonitrile substrate in toluene (0.05 M) containing 3 equivalents of butylated hydroxytoluene (BHT) as a radical inhibitor is prepared in a resealable threaded Pyrex tube.
-
The tube is sealed, and the reaction mixture is heated at 120 °C for 15-36 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.
The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[1][17][18][19][20][21] This reaction is a powerful tool for the synthesis of 5- to 8-membered rings and larger macrocycles.[17]
Experimental Protocol: Thorpe-Ziegler Cyclization of a Dinitrile
The following protocol is a general procedure for the Thorpe-Ziegler reaction:[22]
-
The dinitrile is dissolved in an anhydrous, high-boiling point solvent such as toluene or xylene.
-
A strong base, such as sodium hydride or sodium amide, is added portion-wise to the stirred solution under an inert atmosphere.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction is cooled to room temperature and then carefully quenched by the addition of a protic solvent (e.g., ethanol), followed by water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure to give the crude enaminonitrile.
-
The crude enaminonitrile is then subjected to acidic hydrolysis (e.g., with aqueous HCl) with heating to afford the final cyclic ketone, which can be purified by chromatography or distillation.
Aminonitriles in Drug Development and Signaling Pathways
The aminonitrile motif is a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[14] A significant application of aminonitriles in drug development is their role as enzyme inhibitors.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Several α-aminonitriles have been developed as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[11] DPP-IV is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[17][23] By inhibiting DPP-IV, these drugs increase the levels of active GLP-1 and GIP, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[10][13]
Cathepsin K Inhibitors
Odanacatib is an investigational aminonitrile-based drug that acts as a selective and reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[4][24] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main component of the organic bone matrix.[22][25] By inhibiting cathepsin K, odanacatib reduces bone resorption, thereby increasing bone mineral density.[22][24] The signaling pathways affected by odanacatib include the inhibition of the PI3K and MAPK pathways, which are involved in cell migration, invasion, and adhesion.[26]
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. sintef.no [sintef.no]
- 4. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular [4 + 2] Cycloadditions of Iminoacetonitriles: A New Class of Azadienophiles for Hetero Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Graphviz [graphviz.org]
- 8. scispace.com [scispace.com]
- 9. [PDF] Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes. | Semantic Scholar [semanticscholar.org]
- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synarchive.com [synarchive.com]
- 19. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 20. lscollege.ac.in [lscollege.ac.in]
- 21. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 24. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Inhibitory effect of cathepsin K inhibitor (ODN-MK-0822) on invasion, migration and adhesion of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Strecker Synthesis of 2-Amino-2-phenylacetonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Strecker synthesis is a cornerstone multicomponent reaction for the enantioselective synthesis of α-amino acids and their derivatives, which are fundamental chiral building blocks in pharmaceuticals and bioactive molecules. This reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source to form an α-aminonitrile. The subsequent hydrolysis of the nitrile group yields the desired α-amino acid. The development of catalytic asymmetric variants has been a significant focus, enabling access to enantiomerically enriched α-amino nitriles, the direct precursors to a wide array of valuable chiral compounds, including 2-Amino-2-phenylacetonitrile derivatives.
These derivatives are of particular interest in medicinal chemistry due to the prevalence of the α-aryl glycine motif in numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the asymmetric Strecker synthesis of this compound derivatives, focusing on practical and scalable methodologies.
Catalytic Approaches
The asymmetric Strecker reaction can be effectively catalyzed by both chiral organocatalysts and metal complexes. Organocatalysis, particularly with thiourea-based catalysts, has emerged as a powerful strategy due to the operational simplicity, stability, and accessibility of the catalysts.[1] These catalysts typically activate the imine substrate through hydrogen bonding, facilitating the enantioselective addition of the cyanide nucleophile.[2][3]
Data Presentation: Performance of Chiral Thiourea Catalyst in Asymmetric Strecker Synthesis
The following table summarizes the performance of a chiral amido-thiourea catalyst in the asymmetric hydrocyanation of various N-benzhydryl-protected imines derived from substituted benzaldehydes. The data is adapted from research by Jacobsen and co-workers, highlighting the catalyst's effectiveness across a range of substrates.[1]
| Entry | Aldehyde Derivative (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | This compound derivative | 98 | 98 |
| 2 | 4-Methoxyphenyl | 2-Amino-2-(4-methoxyphenyl)acetonitrile derivative | 97 | 97 |
| 3 | 4-Chlorophenyl | 2-Amino-2-(4-chlorophenyl)acetonitrile derivative | 99 | 98 |
| 4 | 4-Bromophenyl | 2-Amino-2-(4-bromophenyl)acetonitrile derivative | 99 | 98 |
| 5 | 4-(Trifluoromethyl)phenyl | 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile derivative | 99 | 97 |
| 6 | 3-Methoxyphenyl | 2-Amino-2-(3-methoxyphenyl)acetonitrile derivative | 98 | 98 |
| 7 | 2-Methoxyphenyl | 2-Amino-2-(2-methoxyphenyl)acetonitrile derivative | 95 | 96 |
| 8 | 2-Naphthyl | 2-Amino-2-(naphthalen-2-yl)acetonitrile derivative | 98 | 98 |
| 9 | 2-Thienyl | 2-Amino-2-(thiophen-2-yl)acetonitrile derivative | 97 | 95 |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood due to the use of cyanide.
-
Reagents and solvents should be of high purity and dried according to standard procedures where necessary.
-
Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 1: Organocatalytic Asymmetric Strecker Synthesis using a Chiral Amido-Thiourea Catalyst
This protocol is adapted from a scalable synthesis reported by Jacobsen and co-workers.[1]
Materials:
-
Chiral amido-thiourea catalyst (e.g., (S,S)-N,N'-bis(2-(N-tert-butoxycarbonyl)amino-3,3-dimethylbutanoyl)-1,2-diaminocyclohexane)
-
Substituted benzaldehyde
-
Benzhydrylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Toluene
-
Hydrochloric acid (HCl) in diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of the substituted benzaldehyde (1.0 equiv) in toluene (0.5 M), add benzhydrylamine (1.0 equiv). Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or ¹H NMR.
-
Asymmetric Cyanation: In a separate flask, dissolve the chiral amido-thiourea catalyst (0.01-0.05 equiv) in toluene. Cool the solution to -78 °C. To this, add the pre-formed imine solution via cannula.
-
Add trimethylsilyl cyanide (TMSCN, 1.2 equiv) dropwise to the reaction mixture, followed by the slow addition of methanol (1.2 equiv).
-
Stir the reaction at -78 °C for 20-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude α-aminonitrile can be purified by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism: Thiourea-Catalyzed Asymmetric Strecker Synthesis
The proposed mechanism involves the activation of the imine by the thiourea catalyst through hydrogen bonding. This facilitates the enantioselective attack of the cyanide nucleophile.[2][3]
References
Application Notes and Protocols: Synthesis of Phenylglycine from 2-Amino-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglycine and its derivatives are crucial non-proteinogenic amino acids that serve as key chiral building blocks in the synthesis of a wide array of pharmaceuticals. Notable examples include antibiotics like ampicillin and cephalexin, as well as antiviral and anticancer agents. The efficient and stereoselective synthesis of phenylglycine is therefore of significant interest to the drug development industry. A primary and versatile precursor for phenylglycine is 2-amino-2-phenylacetonitrile, which can be readily synthesized via the Strecker reaction of benzaldehyde, ammonia, and cyanide. This document provides detailed application notes and protocols for the conversion of this compound into phenylglycine through both traditional chemical hydrolysis and modern enzymatic methods.
Methods Overview
Two principal methodologies for the hydrolysis of this compound to phenylglycine are presented:
-
Chemical Hydrolysis: This classic approach typically involves the use of strong acids or bases to hydrolyze the nitrile functionality to a carboxylic acid. While robust and high-yielding, this method produces a racemic mixture of D- and L-phenylglycine, necessitating a subsequent resolution step if a single enantiomer is desired.
-
Enzymatic Hydrolysis: This method utilizes nitrilase enzymes to catalyze the hydrolysis of the nitrile group. A key advantage of this approach is the potential for high enantioselectivity, allowing for the direct synthesis of optically pure phenylglycine enantiomers from the racemic aminonitrile. This biotransformation occurs under mild reaction conditions.
Data Presentation
Table 1: Comparison of Chemical vs. Enzymatic Hydrolysis
| Feature | Chemical Hydrolysis (Acid) | Enzymatic Hydrolysis (Nitrilase) |
| Stereoselectivity | None (produces racemic mixture) | High (can be highly enantioselective)[1] |
| Reaction Conditions | Harsh (refluxing strong acid) | Mild (near-neutral pH, moderate temp.)[2] |
| Byproducts | Ammonium salts, residual acid | Ammonium, residual enzyme (biomass) |
| Purification | Recrystallization from acid/base | Biomass removal, ion exchange, crystallization[3] |
| Yield | Generally high (can be >90%) | Variable, can be high (>80%)[1] |
| Substrate Scope | Broad | Generally more specific |
| Environmental Impact | High (strong acids, potential HCN release) | Low (aqueous media, biodegradable catalyst) |
Table 2: Performance of Various Nitrilases in the Hydrolysis of rac-2-Amino-2-phenylacetonitrile
| Enzyme Source / Variant | Biocatalyst Form | Temp. (°C) | pH | Yield (%) | Enantiomeric Excess (ee) | Product |
| Pseudomonas fluorescens EBC191 (Ala165Phe mutant) | Whole cells (E. coli) | 40 | 9.5 | up to 81 | ≥ 95% | (R)-Phenylglycine[1] |
| Pseudomonas aeruginosa 10145 | Whole cells | 30 | 7.0 | up to 50 | > 95% | D-Phenylglycine[4] |
| Rhodococcus sp. | Whole cells | N/A | N/A | 52 | 97% | L-Phenylglycine[5] |
Experimental Protocols
Protocol 1: Chemical Synthesis of DL-Phenylglycine via Acid Hydrolysis
This protocol is adapted from a procedure by Organic Syntheses and describes the hydrolysis of the aminonitrile intermediate formed in a Strecker synthesis.
Materials:
-
This compound hydrochloride solution (as prepared from the Strecker reaction)
-
6 N Hydrochloric Acid (HCl)
-
Deionized Water
-
Activated Carbon (e.g., Norit)
-
Ammonium Hydroxide (sp. gr. 0.90)
-
Ethanol (95%)
-
Ethyl Ether
-
1 N Sodium Hydroxide (NaOH)
-
5 N Hydrochloric Acid (HCl)
Procedure:
-
Hydrolysis: The aqueous solution of this compound hydrochloride is placed in a round-bottomed flask. The solution is refluxed for 2 hours. Caution: This step should be performed in a well-ventilated fume hood as some hydrogen cyanide may be liberated.
-
Decolorization: After cooling, the hydrolysate is diluted with water. To remove resinous byproducts, 10 g of activated carbon (Norit) is added to the mixture, which is then filtered through a Büchner funnel.
-
Precipitation: The filtrate is transferred to a beaker and stirred. Ammonium hydroxide is added dropwise until the solution is faintly alkaline to litmus paper. The mixture will become warm.
-
Isolation of Crude Product: The mixture is cooled to room temperature to allow for the crystallization of DL-phenylglycine. The crystals are collected by filtration, washed with water to remove ammonium chloride, followed by washes with ethyl ether and hot 95% ethanol. The crude product is then dried.
-
Purification (Recrystallization): The crude phenylglycine is dissolved in 1 N NaOH. Ethanol is added, and the solution is filtered. The filtrate is heated to boiling, and 5 N HCl is slowly added with stirring. The mixture is cooled to room temperature, and the purified phenylglycine crystals are collected by filtration, washed with ethanol and water, and dried under vacuum.
Expected Yield: 33-37% (based on the starting benzaldehyde in the complete Strecker synthesis).
Protocol 2: Enzymatic Synthesis of (R)-Phenylglycine
This protocol is a representative procedure based on published chemoenzymatic methods.
Materials:
-
rac-2-Amino-2-phenylacetonitrile
-
Potassium phosphate buffer (100 mM, pH 7.0) or Ammonium acetate/hydroxide buffer (500 mM, pH 9.5)
-
Whole-cell biocatalyst (e.g., E. coli overexpressing a nitrilase from Pseudomonas fluorescens)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Biocatalyst Preparation: The whole-cell biocatalyst is harvested by centrifugation and resuspended in the reaction buffer to a desired concentration (e.g., to achieve a final OD600 of 5 in the reaction).
-
Enzymatic Reaction: In a temperature-controlled vessel (e.g., 40°C), dissolve rac-2-amino-2-phenylacetonitrile in the reaction buffer to the desired substrate concentration (e.g., 10-100 mM).
-
Initiation: Add the prepared cell suspension to the substrate solution to initiate the hydrolysis reaction. The mixture is stirred or shaken for the duration of the reaction.
-
Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals. To stop the reaction in the aliquot, add a quenching solution (e.g., methanol/water/1 M HCl). The sample is then centrifuged to remove cells, and the supernatant is analyzed by HPLC to determine conversion and enantiomeric excess.
-
Work-up and Purification: Once the reaction has reached the desired conversion, the cells are removed from the bulk reaction mixture by centrifugation or filtration. The supernatant containing the phenylglycine product can be purified by methods such as ion-exchange chromatography followed by crystallization.
Characterization of Phenylglycine
The synthesized phenylglycine should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess of the product from enzymatic synthesis. Achiral HPLC can be used to monitor the conversion of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of phenylglycine in D₂O typically shows a singlet for the α-proton and multiplets for the aromatic protons of the phenyl group. The expected chemical shifts are approximately δ 5.1 (s, 1H, α-CH) and δ 7.4-7.5 (m, 5H, Ar-H).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum of phenylglycine will show characteristic peaks for the amino acid functional groups. Key absorptions include a broad band from 2500-3300 cm⁻¹ (O-H and N-H stretching), a peak around 1580-1640 cm⁻¹ (asymmetric COO⁻ stretching), and a peak around 1400 cm⁻¹ (symmetric COO⁻ stretching).
-
Visualizations
Caption: Workflow for Phenylglycine Synthesis.
Caption: Decision Tree for Synthesis Method Selection.
References
- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 2. ilsagroup.com [ilsagroup.com]
- 3. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Cobalt-Catalyzed One-Pot Synthesis of α-Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the efficient one-pot synthesis of α-aminonitriles from aldehydes, amines, and potassium cyanide using cobalt(II) chloride as a catalyst. This method offers a simple, practical, and cost-effective alternative to existing procedures, with advantages including mild reaction conditions, short reaction times, and high product yields.[1][2]
The synthesis of α-aminonitriles is of significant interest as they are crucial intermediates in the production of α-amino acids and various nitrogen-containing heterocyclic compounds.[1][2] The cobalt-catalyzed Strecker reaction represents a direct and viable route for their preparation.[1][2]
Experimental Data
The following table summarizes the results of the cobalt-catalyzed one-pot synthesis of various α-aminonitriles, demonstrating the versatility of this protocol with a range of aromatic and aliphatic aldehydes and amines.
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 2.5 | 91 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 3.0 | 94 |
| 4 | 4-Nitrobenzaldehyde | Aniline | 3.5 | 90 |
| 5 | Furfural | Aniline | 2.5 | 88 |
| 6 | Cinnamaldehyde | Aniline | 3.0 | 85 |
| 7 | n-Butyraldehyde | Aniline | 3.0 | 82 |
| 8 | Benzaldehyde | p-Toluidine | 2.5 | 90 |
| 9 | Benzaldehyde | Benzylamine | 2.0 | 88 |
| 10 | Benzaldehyde | Cyclohexylamine | 2.5 | 86 |
| 11 | Benzaldehyde | Morpholine | 3.0 | 84 |
| 12 | 4-Chlorobenzaldehyde | p-Toluidine | 3.0 | 92 |
Experimental Protocol
This protocol outlines a general procedure for the cobalt(II) chloride-catalyzed one-pot synthesis of α-aminonitriles.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Potassium Cyanide (KCN) (1.2 mmol)
-
Cobalt(II) Chloride (CoCl₂) (5 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in acetonitrile (5 mL), add cobalt(II) chloride (5 mol%).
-
Stir the resulting mixture at room temperature for the time indicated in the data table to facilitate the formation of the corresponding imine.
-
To this mixture, add potassium cyanide (1.2 mmol).
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure α-aminonitrile.
Diagrams
Experimental Workflow
Caption: One-pot synthesis of α-aminonitriles workflow.
Proposed Catalytic Cycle
References
Application Notes & Protocols: One-Pot Synthesis of α-Diimines from Alkylammonium Salts
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
α-Diimines (also known as diazabutadienes or DADs) are highly versatile compounds utilized as ligands in catalysis, precursors for N-heterocyclic carbenes (NHCs), and building blocks in heterocyclic synthesis.[1][2][3] Traditionally, the synthesis of α-diimines from alkylamines involves the condensation of a free amine with glyoxal. However, many primary amines, especially chiral ones, are often more stable, easier to handle, and less prone to degradation (e.g., from atmospheric CO₂) when stored as their hydrochloride (HCl) salts.[1][2] This necessitates a separate, often cumbersome, step to generate the free base amine before the condensation reaction can proceed.[1]
This document details a streamlined, one-pot synthesis protocol that directly converts primary alkylammonium salts into α-diimines. This method circumvents the need for a separate free-basing step by liberating the primary amine in situ using a suitable base.[1][2] Key advantages of this protocol include operational simplicity, high yields, and the substitution of hazardous halogenated solvents like dichloromethane with more environmentally benign alternatives such as isopropyl acetate or toluene.[1][3][4]
General Reaction Scheme
The overall transformation involves the reaction of two equivalents of a primary alkylammonium salt with one equivalent of glyoxal in the presence of a base. The base neutralizes the ammonium salt to generate the reactive primary amine, which then undergoes condensation with glyoxal.
R-NH₃⁺X⁻ + Glyoxal (CHO)₂ + Base → R-N=CH-CH=N-R + Byproducts
Experimental Workflow and Protocols
The following diagram illustrates the straightforward workflow of the one-pot synthesis.
Caption: Experimental workflow for the one-pot α-diimine synthesis.
Detailed Experimental Protocol (General Procedure)
This protocol is a general guideline and may be optimized for specific substrates.
Materials:
-
Primary alkylammonium hydrochloride salt (1.0 equiv)
-
Glyoxal (40 wt. % solution in H₂O, 0.5 equiv)
-
Triethylamine (NEt₃, 1.0 equiv) or 6M aq. NaOH (1.0 equiv)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene or Isopropyl Acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the primary alkylammonium hydrochloride salt (1.0 equiv), anhydrous sodium sulfate, and the chosen solvent (Toluene or Isopropyl Acetate).
-
Begin stirring the suspension at room temperature.
-
Add the base. If using triethylamine (1.0 equiv), add it directly to the suspension. If using 6M NaOH (1.0 equiv), add it dropwise.
-
Add the 40% aqueous glyoxal solution (0.5 equiv) to the reaction mixture.
-
Seal the flask and allow the reaction to stir at room temperature for 24 hours.
-
Upon completion, filter the reaction mixture to remove the drying agent and any precipitated salts (e.g., triethylammonium hydrochloride).
-
Concentrate the filtrate under reduced pressure to yield the crude α-diimine product.
-
The resulting product often has high purity, but can be further purified by standard methods if necessary.[1]
Reaction Scope and Data
This one-pot method is effective for a wide range of commercially available and synthesized primary alkylammonium salts, affording the corresponding α-diimines in excellent yields.[1][2]
| Entry | Alkylammonium HCl Salt (Substrate) | Base | Yield (%) |
| 1 | Memantine Hydrochloride | NEt₃ | 95 |
| 2 | 2-Adamantylamine Hydrochloride | NEt₃ | 94 |
| 3 | (S)-Indan-1-amine Hydrochloride | NEt₃ | 99 |
| 4 | (R)-2-Bromophenylethanamine Hydrochloride | NEt₃ | 91 |
| 5 | 1-(1-Naphthyl)ethanamine Hydrochloride | NEt₃ | 97 |
| 6 | Chiral Salt from Ellman Auxiliary Cleavage | NEt₃ | 98 |
| 7 | Rimantadine Hydrochloride | NEt₃ | 95 |
Data sourced from Burke et al.[1][2]
Simplified Reaction Mechanism
The reaction proceeds via two key stages within the single reaction vessel: in situ amine generation and subsequent condensation.
Caption: Logical relationship of the one-pot synthesis mechanism.
Conclusion
The described one-pot protocol offers a highly efficient, convenient, and environmentally conscious method for synthesizing α-diimines directly from their stable alkylammonium salt precursors.[1][4] This approach eliminates a synthetic step, broadens the accessibility of these valuable ligands, and is particularly advantageous for preparing chiral diimines where the amine precursor is best isolated and stored as a salt.[1][2] The high purity of the resulting products makes this method a valuable tool for researchers in catalysis and materials science.[1]
References
Application Notes and Protocols for the Enzymatic Synthesis of D-Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-phenylglycine is a crucial non-proteinogenic amino acid widely utilized as a chiral building block in the synthesis of semi-synthetic β-lactam antibiotics, such as ampicillin and cephalexin.[1] Traditional chemical synthesis methods often involve harsh conditions and result in racemic mixtures requiring difficult and costly resolution steps. This application note details the enzymatic synthesis of enantiomerically pure D-phenylglycine from racemic 2-Amino-2-phenylacetonitrile using nitrilase enzymes. This biocatalytic approach offers high enantioselectivity, mild reaction conditions, and the potential for dynamic kinetic resolution, leading to theoretical yields exceeding the 50% limit of classical kinetic resolutions.[2][3] We provide detailed protocols for whole-cell biocatalysis and a chemoenzymatic one-pot synthesis, along with analytical methods for reaction monitoring.
Principle of the Method
The core of this method is the enantioselective hydrolysis of a nitrile group. The synthesis pathway involves two primary approaches:
-
Direct Nitrilase Action: A D-enantioselective nitrilase (E.C. 3.5.5.1) directly hydrolyzes the nitrile group of (R)-2-Amino-2-phenylacetonitrile to the corresponding carboxylic acid (D-phenylglycine) and ammonia.[3][4]
-
Nitrile Hydratase/Amidase System: A sequential two-step enzymatic pathway can also be employed. First, a nitrile hydratase converts the nitrile to the corresponding amide, which is then hydrolyzed by an amidase to the carboxylic acid.[4]
A significant advantage of this enzymatic process is the ability to perform a Dynamic Kinetic Resolution (DKR) . Under mildly alkaline conditions (e.g., pH 9.5), the unreacted (S)-2-Amino-2-phenylacetonitrile can racemize in-situ.[2][5] This continuous racemization provides a constant supply of the desired (R)-enantiomer for the enzyme, allowing for theoretical yields of D-phenylglycine to approach 100%.[2]
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis with Pseudomonas aeruginosa
This protocol utilizes whole cells of Pseudomonas aeruginosa 10145, which possess nitrilase activity, for the kinetic resolution of racemic this compound.[4]
A. Materials and Equipment
-
Pseudomonas aeruginosa 10145
-
Luria-Bertani (LB) broth
-
Racemic this compound
-
Potassium phosphate buffer (100 mM, pH 7.3)
-
Incubator shaker
-
Centrifuge and sterile tubes
-
Stirred-tank bioreactor or reaction vessel
-
Chiral HPLC system for analysis
B. Procedure
-
Biocatalyst Preparation:
-
Inoculate a single colony of P. aeruginosa 10145 into 50 mL of sterile LB broth.
-
Incubate at 37°C with shaking (200 rpm) for 18-24 hours until the culture reaches the late exponential phase.
-
(Optional Induction): To enhance nitrilase activity, an inducer like benzonitrile can be added to the culture medium. Note: Inducer toxicity can inhibit initial cell growth, so it may be added after a period of initial cultivation (e.g., 24 hours).[6]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.3) and resuspend in the same buffer to create a dense cell suspension.
-
-
Enzymatic Reaction:
-
Reaction Monitoring:
-
Withdraw aliquots (e.g., 100 µL) at specific time intervals.[7]
-
Immediately quench the reaction by adding 1 µL of trifluoroacetic acid (TFA) or another suitable acid to stop enzymatic activity.[7]
-
Clarify the sample by centrifugation at 13,000 rpm for 10 minutes to pellet the cells and precipitated proteins.[7]
-
Analyze the supernatant for substrate conversion and product enantiomeric excess (ee) using Chiral HPLC (see Protocol 3).
-
Protocol 2: Chemoenzymatic One-Pot Synthesis
This advanced protocol combines the chemical Strecker synthesis of this compound from benzaldehyde with the enzymatic dynamic kinetic resolution in a single pot using recombinant E. coli cells.[2][5]
A. Materials and Equipment
-
Recombinant E. coli expressing a D-selective nitrilase (e.g., from Pseudomonas fluorescens EBC191)[2]
-
Benzaldehyde
-
Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Ammonium acetate/Ammonium hydroxide buffer (500 mM, pH 9.5)[5]
-
Sealed glass reaction vessel with magnetic stirring
-
Temperature-controlled reaction block or water bath
-
Chiral HPLC system
B. Procedure
-
In-situ Substrate Synthesis (Strecker Reaction):
-
In a sealed 2 mL glass vessel, prepare a reaction mixture containing 150 mM KCN in 500 mM ammonium acetate/NH₄OH buffer (pH 9.5).[5]
-
Set the reaction temperature to 40°C with vigorous stirring (e.g., 1500 rpm).[5]
-
Start the reaction by adding benzaldehyde to a final concentration of 50 mM.[5]
-
Allow the chemical synthesis to proceed for approximately 120 minutes. At this point, the benzaldehyde should be almost quantitatively converted to racemic this compound.[5]
-
-
Enzymatic Dynamic Kinetic Resolution:
-
Without any purification, initiate the biotransformation by adding a suspension of resting recombinant E. coli cells directly to the Strecker reaction mixture. The final optical density (e.g., OD₆₀₀ = 5) should be optimized for the specific biocatalyst.[8]
-
Continue to incubate the mixture at 40°C with stirring.[5]
-
The alkaline pH of 9.5 facilitates the in-situ racemization of the unreacted (S)-enantiomer, driving the dynamic kinetic resolution.[2]
-
-
Reaction Monitoring:
-
Periodically withdraw samples (e.g., 10 µL) and terminate the reaction by diluting into 90 µL of a methanol/water/1 M HCl (5:3:2 v/v/v) solution.[5]
-
Centrifuge to remove cell debris and analyze the supernatant by Chiral HPLC (Protocol 3).
-
Protocol 3: Analytical Method - Chiral HPLC
This protocol is essential for determining the conversion rate and the enantiomeric excess (% ee) of the D-phenylglycine product.
A. Materials and Equipment
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Pro C18 AQ or equivalent)[5]
-
Analytical standards: Racemic this compound, D-phenylglycine, L-phenylglycine
-
Mobile phase solvents (e.g., Methanol, water, formic acid, Na-hexane-1-sulfonate)[5]
-
Syringe filters (0.22 µm)
B. Sample Preparation & Analysis
-
Sample Preparation: Use the quenched and centrifuged supernatant from the reaction monitoring steps in Protocols 1 or 2.
-
Derivatization (Optional but Recommended for ee determination):
-
HPLC Conditions:
-
The exact conditions must be optimized for the specific column and instrument.
-
An example achiral method to monitor substrate and product formation uses a Pro C18 AQ column with a mobile phase of 5% (v/v) methanol, 1 g/L Na-hexane-1-sulfonate, and 0.1% (v/v) formic acid in water.[5]
-
A chiral method is required to separate the D- and L-enantiomers of phenylglycine (often after derivatization) to calculate the enantiomeric excess.
-
-
Calculations:
-
Conversion (%): Calculated based on the disappearance of the starting material or the appearance of the product relative to initial substrate concentration.
-
Enantiomeric Excess (% ee): Calculated using the peak areas of the D- and L-enantiomers: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100
-
Data Presentation
The performance of different biocatalytic systems for D-phenylglycine synthesis is summarized below.
Table 1: Comparison of Biocatalytic Systems and Reaction Conditions
| Biocatalyst | Substrate | Temp. (°C) | pH | Key Conditions | Reference |
|---|---|---|---|---|---|
| Pseudomonas aeruginosa 10145 (whole cells) | rac-2-Amino-2-phenylacetonitrile | ~30°C | ~7.3 | Aqueous buffer system; optional induction with benzonitrile. | [4] |
| Purified Nitrilase NIT28 | This compound (10 mM) | 30°C | 7.3 | Potassium phosphate buffer (100 mM). | [7] |
| Recombinant E. coli expressing P. fluorescens nitrilase variant | Benzaldehyde (in-situ generated nitrile) | 40°C | 9.5 | Chemoenzymatic one-pot synthesis with dynamic kinetic resolution. |[2][5] |
Table 2: Key Performance Indicators for D-Phenylglycine Synthesis
| Biocatalyst System | Time | Conversion/Yield | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| P. aeruginosa 10145 (uninduced) | 1 hr | 18% Conversion | > 95% | [4] |
| P. aeruginosa 10145 (induced) | 30 min | Total Conversion (50% isolated yield) | > 95% | [4] |
| Recombinant E. coli (chemoenzymatic DKR) | Not specified | Up to 81% Yield (from benzaldehyde) | ≥ 95% |[2] |
Experimental Workflow Visualization
References
- 1. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]
- 2. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 3. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 6. scite.ai [scite.ai]
- 7. D-2-Phenylglycine synthesis - chemicalbook [chemicalbook.com]
- 8. frontiersin.org [frontiersin.org]
The Versatility of 2-Amino-2-phenylacetonitrile in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-phenylacetonitrile, a prominent α-aminonitrile, serves as a versatile and crucial building block in the synthesis of a wide array of bioactive molecules. Its inherent reactivity, stemming from the presence of both an amino and a nitrile group on the same carbon atom, allows for its elaboration into diverse chemical scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of molecules with significant therapeutic potential, including antifungal, antibacterial, and anticancer agents. The methodologies described herein are foundational for researchers in medicinal chemistry and drug discovery. α-Aminonitriles are valuable precursors for synthesizing α-amino acids, amides, 1,2-diamines, and various heterocyclic compounds like imidazoles and thiadiazoles.[1] The classical Strecker synthesis remains a primary method for their preparation.[1][2]
Applications in the Synthesis of Bioactive Compounds
This compound and its derivatives are key intermediates in the preparation of compounds with a broad spectrum of biological activities. The α-aminonitrile moiety is a structural component of various natural alkaloids and is an essential fragment in the development of new therapeutic agents.[3]
Antifungal Agents
Derivatives of this compound have been explored for their antifungal properties. For instance, novel series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues have been synthesized and evaluated for their activity against various fungal strains.[4] The structural framework provided by this compound is amenable to modifications that can enhance antifungal potency.
Antibacterial Agents
The core structure of this compound has been incorporated into novel compounds exhibiting antibacterial activity. Metal complexes of derivatives such as 2-(naphthalen-1-ylamino)-2-phenylacetonitrile have shown enhanced biological activity compared to the parent ligands.[5] Additionally, various α-aminonitrile derivatives have been synthesized and screened for their efficacy against both Gram-positive and Gram-negative bacteria.[6]
Anticancer Agents
A significant area of application for this compound derivatives is in the development of anticancer agents. These compounds often exert their effects by inhibiting critical cellular processes in tumor cells, such as the biosynthesis of macromolecules or by disrupting microtubule dynamics.[7][8] For example, certain 2-phenylacrylonitrile derivatives have demonstrated potent inhibitory activity against cancer cell lines by targeting tubulin polymerization.[7][9]
Quantitative Data Summary
The following tables summarize quantitative data from the synthesis and biological evaluation of various bioactive molecules derived from this compound and related structures.
Table 1: Synthesis Yields of Bioactive Molecules
| Compound Class | Specific Derivative | Synthesis Method | Yield (%) | Reference |
| Tetrahydroquinolines | 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Condensation | Excellent (not specified) | [4] |
| 2-Phenylacrylonitriles | Compound 1g2a | Knoevenagel Condensation | Not Specified | [7] |
| N-phenylaminopyrimidine amino acid derivatives | Compound 6b(L) | Multi-step synthesis | Not Specified | [10] |
Table 2: Biological Activity of Synthesized Compounds
| Compound | Target/Organism | Activity Metric | Value | Reference |
| 2-Phenylacrylonitrile derivative (1g2a) | HCT116 (colon cancer) | IC50 | 5.9 nM | [7][9] |
| 2-Phenylacrylonitrile derivative (1g2a) | BEL-7402 (liver cancer) | IC50 | 7.8 nM | [7][9] |
| N-phenylaminopyrimidine amino acid derivative (6b(L)) | Bortrytis cinerea | EC50 | 19.96 µg/mL | [10] |
| Pyrimethanil (commercial fungicide) | Bortrytis cinerea | EC50 | 38.82 µg/mL | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Strecker Synthesis of α-Aminonitriles
The Strecker reaction is a cornerstone for the synthesis of α-aminonitriles.[1][2] This one-pot, three-component reaction involves the condensation of an aldehyde or ketone, an amine, and a cyanide source.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Amine (e.g., ammonia, primary or secondary amine) (1.0 - 1.2 eq)
-
Cyanide source (e.g., KCN, NaCN, TMSCN) (1.0 - 1.2 eq)
-
Solvent (e.g., Methanol, Ethanol, Water)
-
Acid or catalyst (optional, e.g., HCl, organocatalyst)
Procedure:
-
Dissolve the aldehyde or ketone and the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If using a salt of the amine (e.g., ammonium chloride), it can be added directly.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the cyanide source to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram of the Strecker Synthesis Workflow:
Caption: Experimental workflow for the Strecker synthesis of α-aminonitriles.
Protocol 2: Synthesis of 2-Phenylacrylonitrile Derivatives with Anticancer Activity
This protocol is adapted from the synthesis of tubulin inhibitors based on the 2-phenylacrylonitrile scaffold.[7][9]
Materials:
-
Substituted Phenylacetonitrile (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylacetonitrile and the substituted benzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2-phenylacrylonitrile derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Signaling Pathways and Mechanisms of Action
The bioactive molecules synthesized from this compound exert their effects through various mechanisms.
Diagram of a Generalized Signaling Pathway for Anticancer Derivatives:
Caption: Generalized mechanism of action for anticancer derivatives.
The anticancer activity of certain 2-phenylacrylonitrile derivatives is attributed to their ability to inhibit tubulin polymerization, leading to a disruption of the microtubule network, which is crucial for cell division.[7][9] This disruption ultimately results in cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death) in cancer cells.[7][9] Other derivatives may act as enzyme inhibitors, for example, targeting proteases that are essential for cancer cell survival and proliferation.[3]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The straightforward and efficient synthetic routes, such as the Strecker reaction and Knoevenagel condensation, provide access to complex molecular architectures with significant potential in the fields of antifungal, antibacterial, and anticancer drug discovery. The protocols and data presented in this document serve as a foundational guide for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents.
References
- 1. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of antifungal properties of a series of the novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|CAS 16750-42-8 [benchchem.com]
- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis, antifungal activity and phloem mobility of <i>N-</i>phenylaminopyrimidine acid and amino acid derivatives [nyxxb.cn]
Application Notes: Synthesis of Oxadiazolyl-Indole Derivatives Utilizing 2-Amino-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of indole and oxadiazole rings has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by the resulting derivatives. These scaffolds are prominent in the development of novel therapeutic agents. This document outlines a synthetic strategy for the preparation of oxadiazolyl-indole derivatives, leveraging 2-Amino-2-phenylacetonitrile as a key building block for the construction of a crucial indole-containing intermediate.
The synthetic approach involves the initial formation of an indole framework incorporating the this compound moiety, followed by the transformation of the nitrile and adjacent functionalities into the desired oxadiazole ring. This method provides a pathway to novel heterocyclic compounds with potential applications in drug discovery.
Experimental Protocols
Synthesis of the Key Intermediate: 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile
A critical step in the synthesis of the target oxadiazolyl-indole derivatives is the preparation of 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile. This intermediate is synthesized from an appropriately substituted indole and a nitroalkene, which incorporates the structural elements of this compound into the indole core. While a direct one-pot synthesis from this compound is not explicitly detailed in the reviewed literature, the construction of this intermediate sets the stage for the subsequent oxadiazole ring formation.
Protocol for the Synthesis of 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile:
This protocol is adapted from methodologies describing the synthesis of similar 2-substituted-3-oxoindoline derivatives.
-
Reaction: Condensation of a 2-phenylindole derivative with an activated nitroalkene followed by rearrangement.
-
Reagents:
-
Substituted 2-phenylindole
-
(2-nitrovinyl)benzene
-
A suitable acid catalyst (e.g., trifluoroacetic acid)
-
A cyanide source (e.g., trimethylsilyl cyanide)
-
-
Procedure:
-
To a solution of the 2-phenylindole in a suitable solvent (e.g., dichloromethane), add the acid catalyst at room temperature.
-
Add (2-nitrovinyl)benzene to the mixture and stir until the indole is consumed (monitored by TLC).
-
Introduce the cyanide source and continue stirring.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to yield 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile.
-
Conversion of the Intermediate to Oxadiazolyl-Indole Derivatives
The conversion of the nitrile and keto functionalities of the intermediate into an oxadiazole ring is a key transformation. This can be achieved through several synthetic routes. One plausible pathway involves the hydrolysis of the nitrile to a carboxylic acid or amide, followed by cyclization.
General Protocol for 1,3,4-Oxadiazole Ring Formation:
-
Hydrolysis of the Nitrile: The nitrile group of the intermediate can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Alternatively, partial hydrolysis can yield an amide.
-
Formation of Acylhydrazide: The resulting carboxylic acid is then reacted with hydrazine hydrate to form the corresponding acylhydrazide.
-
Cyclization: The acylhydrazide is cyclized to the 1,3,4-oxadiazole ring using a dehydrating agent such as phosphorus oxychloride (POCl₃) or by reacting with a suitable orthoester.
General Protocol for 1,2,4-Oxadiazole Ring Formation:
-
Amidoxime Formation: The nitrile group of the intermediate is reacted with hydroxylamine to form an amidoxime.
-
Acylation: The amidoxime is then acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride).
-
Cyclization: The resulting O-acylamidoxime undergoes base-catalyzed cyclization to yield the 1,2,4-oxadiazole derivative.
Data Presentation
Quantitative data for specific reaction examples would be presented in a tabular format for clarity and ease of comparison. Since the provided search results do not contain specific quantitative data for the direct synthesis from this compound, a template for such a table is provided below.
| Entry | Indole Starting Material | Reaction Conditions | Product | Yield (%) |
| 1 | 2-Phenylindole | TFA, TMSCN, CH₂Cl₂ | 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile | Data not available |
| 2 | Intermediate from Entry 1 | 1. H₂SO₄, H₂O; 2. N₂H₄·H₂O; 3. POCl₃ | Indolo[2,3-c][1][2][3]oxadiazole derivative | Data not available |
| 3 | Intermediate from Entry 1 | 1. NH₂OH·HCl; 2. Ac₂O; 3. NaOEt | Indolo[2,3-c][1][3][4]oxadiazole derivative | Data not available |
Visualizations
To illustrate the proposed synthetic pathways and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed synthetic workflow for oxadiazolyl-indole derivatives.
Caption: Logical relationship of key structural components.
References
2-Amino-2-phenylacetonitrile: A Versatile Intermediate in Pharmaceutical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-phenylacetonitrile, a simple yet highly functionalized molecule, serves as a pivotal building block in the synthesis of a diverse array of pharmaceutical compounds. Its structure, featuring both a primary amine and a nitrile group attached to the same benzylic carbon, allows for a wide range of chemical transformations, making it a valuable intermediate in the construction of complex nitrogen-containing heterocycles and other bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research, with a focus on its role in the development of novel therapeutic agents.
Key Applications in Pharmaceutical Research
This compound is a versatile precursor for the synthesis of various classes of pharmacologically active compounds.[1] Its utility spans several therapeutic areas, primarily due to its ability to participate in cyclization and derivatization reactions to form scaffolds of medicinal interest.
Anthelmintic Agents: The Amino-Acetonitrile Derivatives (AADs)
A significant application of this compound is in the synthesis of the amino-acetonitrile derivative (AAD) class of anthelmintics.[1][2] These compounds have demonstrated high efficacy against a broad spectrum of parasitic nematodes, including strains resistant to existing drug classes.[1]
Monepantel , the first commercialized AAD, is a prime example of a pharmaceutical developed from this intermediate.[2][3] It is effective against gastrointestinal nematodes in livestock.[4] The core structure of AADs is typically an N-acylated and O-arylated derivative of an aminoacetonitrile.[4]
Mechanism of Action: AADs like monepantel exert their anthelmintic effect by targeting a unique, nematode-specific subclass of nicotinic acetylcholine receptors (nAChRs), specifically the ACR-23 receptor subunit.[2] This leads to the paralysis and subsequent death of the parasite.[2] The specificity of this target contributes to the low toxicity of AADs in mammals.[2]
Synthesis of Bioactive Heterocycles
The dual functionality of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds with potential therapeutic applications.
-
Pyridazines: It can be used in the synthesis of substituted pyridazines. For instance, it reacts with 3-chloro-6-phenyl-[1][2][4]triazine to form intermediates that cyclize into 4,6-diphenyl-pyridazin-3-ylamine, a scaffold with potential pharmacological activity.
-
Oxadiazoles: this compound is also employed in the preparation of 3-benzyl-[1][2][4]oxadiazolyl-indole derivatives, which are investigated for their pharmacological properties.
-
Triazines: The amino group of this compound can react with activated triazines to form substituted aminotriazine derivatives, a class of compounds known for a wide range of biological activities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of the title intermediate from benzonitrile.[5]
Materials:
-
Benzonitrile
-
Anhydrous Toluene
-
Diisobutylaluminum hydride (DIBAL-H) in toluene (1.5 M solution)
-
Sodium cyanide in dimethylformamide (normal solution)
-
Methanol
-
Pasty sodium sulfate
-
Argon atmosphere
Procedure:
-
Dissolve 20 mmol (2.06 g) of benzonitrile in 20 ml of anhydrous toluene in a flask under an argon atmosphere.
-
Cool the solution to 0°C.
-
Add 30 mmol of a 1.5 M solution of diisobutylaluminum hydride in toluene (20 ml) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Add 50 ml of a normal solution of sodium cyanide in dimethylformamide to the reaction mixture.
-
Allow the mixture to stir at room temperature for 3 hours.
-
Hydrolyze the reaction by the addition of 20 ml of methanol, followed by pasty sodium sulfate.
-
Perform an acid-base extraction to purify the resulting α-aminonitrile.
-
Isolate the final product, this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 29% | [5] |
| Purity | ≥95% |
Protocol 2: General Procedure for the N-Acylation of this compound (A Key Step in AAD Synthesis)
This protocol provides a general method for the acylation of the amino group of this compound, a crucial step in the synthesis of monepantel and other AADs.
Materials:
-
This compound
-
Appropriate carboxylic acid (e.g., p-[(trifluoromethyl)sulfanyl]benzoic acid for monepantel synthesis)
-
Coupling agent (e.g., phosphonitrilic chloride trimer - PNT)
-
N-methyl morpholine (NMM)
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate solution
-
2N Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the coupling agent (e.g., 0.25 mmol PNT) in 10 ml of dichloromethane and add N-methyl morpholine (1.5 mmol) with stirring at 0-5°C.[6]
-
After 30 minutes, add the carboxylic acid (1.5 mmol) and continue stirring.[6]
-
Once the carboxylic acid has been activated (monitor by TLC), add this compound (1.4 mmol).[6]
-
Continue stirring at room temperature and monitor the reaction progress by TLC.[6]
-
Upon completion, wash the reaction mixture with 5% NaHCO3 solution, followed by 2N HCl, and then water.[6]
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude N-acylated product.[6]
-
Purify the product by column chromatography.[6]
Quantitative Data for Representative AADs:
| Compound | EC100 (µg/mL) against H. contortus | Efficacy in Gerbils (1 mg/kg, oral) | Reference |
| AAD 1566 (Monepantel) | 0.01 - 0.04 | 99-100% | [4] |
| AAD 85 | 0.01 - 0.04 | 85-100% | [4] |
| AAD 96 (racemic) | 0.01 - 0.04 | 84-100% | [4] |
Visualizations
Caption: A generalized workflow for the synthesis of Amino-Acetonitrile Derivatives (AADs).
Caption: Signaling pathway illustrating the anthelmintic action of Monepantel.
Structure-Activity Relationships (SAR)
The development of monepantel involved extensive structure-activity relationship studies. Key findings indicate that:
-
The stereochemistry at the benzylic carbon is crucial for activity, with the (S)-enantiomer being the active form.
-
The nature of the acyl group and the aryl ether moiety significantly influences the potency and spectrum of activity of the AADs.
-
Modifications to the phenyl ring of the this compound core can also impact efficacy.
Conclusion
This compound has proven to be a highly valuable and versatile intermediate in pharmaceutical research. Its application in the synthesis of the novel class of anthelmintics, the AADs, highlights its importance in addressing the challenge of drug resistance in veterinary and potentially human medicine. Furthermore, its utility in constructing diverse heterocyclic scaffolds ensures its continued relevance in the discovery and development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important building block.
References
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PharmAust lodges patent application for the use of monepantel in viral diseases [smallcaps.cn]
- 4. iajpr.com [iajpr.com]
- 5. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajpr.com [iajpr.com]
Troubleshooting & Optimization
Technical Support Center: Strecker Synthesis of 2-Amino-2-phenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-2-phenylacetonitrile synthesized via the Strecker reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis low?
Answer:
Low yields in the Strecker synthesis of this compound can stem from several factors. The primary reasons include incomplete imine formation, inefficient cyanide addition, and side reactions. To address this, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: The reaction is sensitive to temperature, solvent, and reactant concentrations. An initial screening of these parameters is crucial. For instance, some protocols recommend starting the reaction at 0°C and then allowing it to proceed at room temperature.[1]
-
Choice of Cyanide Source: The reactivity of the cyanide source is critical. While traditional sources like KCN and NaCN are effective, they can be hazardous.[2] Trimethylsilyl cyanide (TMSCN) is a safer and often more efficient alternative that can lead to excellent yields, sometimes up to 99%, especially when used with a suitable catalyst.[2][3]
-
Catalyst Selection: The use of a catalyst can significantly enhance the reaction rate and yield. Both Lewis and Brønsted acids have been shown to be effective. For example, catalysts like sulfated polyborate have been reported to give excellent yields under solvent-free conditions at room temperature.[3] Organocatalysts, such as those based on thiourea, can also be highly effective.[4]
-
Ensure Anhydrous Conditions: Water can hydrolyze the imine intermediate, reducing the yield of the desired aminonitrile. Using anhydrous solvents and reagents can prevent this side reaction.[5]
-
Ultrasound Assistance: The use of ultrasound has been shown to improve reaction rates and yields in Strecker syntheses by enhancing mass transfer and accelerating the chemical reactions.[6]
Question: My final product is a racemic mixture. How can I synthesize an enantiomerically pure form of this compound?
Answer:
The classical Strecker synthesis naturally produces a racemic mixture of α-aminonitriles.[4][7] To obtain an enantiomerically enriched product, several asymmetric synthesis strategies can be employed:
-
Chiral Auxiliaries: One common approach is to use a chiral amine, such as (S)-alpha-phenylethylamine, instead of ammonia.[4] This forms diastereomeric α-aminonitriles that can be separated, followed by removal of the chiral auxiliary. (R)-phenylglycine amide has also been used as a chiral auxiliary, leading to diastereomerically pure products through crystallization-induced asymmetric transformation.[8]
-
Asymmetric Catalysis: The use of a chiral catalyst is a more elegant and atom-economical method. Chiral catalysts, such as those derived from BINOL or thiourea, can effectively control the stereochemistry of the cyanide addition to the imine, leading to high enantiomeric excess.[4]
-
Crystallization-Induced Asymmetric Transformation: This technique can be used to resolve the racemic mixture. By forming diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid, one diastereomer can be selectively crystallized from the solution.[2][9]
Question: I am observing significant amounts of byproducts. What are the common side reactions and how can I minimize them?
Answer:
Side reactions can significantly lower the yield and complicate the purification of this compound. Common side reactions include:
-
Hydrolysis of the Imine: The imine intermediate is susceptible to hydrolysis back to the starting aldehyde and amine, especially in the presence of water. Conducting the reaction under anhydrous conditions is crucial.[5]
-
Cyanohydrin Formation: The aldehyde starting material can react directly with the cyanide source to form a cyanohydrin. This can be minimized by ensuring the rapid formation of the imine.
-
Oxidation of the Product: The amino group of the final product can be oxidized, especially during workup and purification.[2] Using mild workup conditions and protecting the product from prolonged exposure to air can mitigate this.
To minimize these side reactions, it is important to carefully control the reaction conditions, use high-purity reagents, and consider the order of addition of reactants.
Frequently Asked Questions (FAQs)
What is the general mechanism of the Strecker synthesis?
The Strecker synthesis is a three-component reaction involving an aldehyde (benzaldehyde), an amine (ammonia), and a cyanide source.[4][5] The reaction proceeds in two main steps:
-
Imine Formation: The aldehyde reacts with ammonia to form an imine intermediate, with the elimination of a water molecule.[10][11][12]
-
Cyanide Addition: A cyanide ion then attacks the electrophilic carbon of the imine, forming an α-aminonitrile.[10][11][12] The resulting α-aminonitrile can then be hydrolyzed to form the corresponding α-amino acid.[7]
What are the safest and most effective cyanide sources for this synthesis?
While hydrogen cyanide (HCN) and alkali metal cyanides (KCN, NaCN) are traditionally used, they are highly toxic.[2] Trimethylsilyl cyanide (TMSCN) is a widely used, safer alternative that often provides higher yields.[2][13] Other alternatives that have been explored to address safety concerns include the use of aqueous cyanide salts in combination with robust catalysts.[2]
How can I purify the final this compound product?
Common purification methods for this compound include:
-
Acid-Base Extraction: This is an effective method to separate the basic aminonitrile from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic solution to protonate the amino group, transferring it to the aqueous phase. The aqueous layer is then basified, and the purified aminonitrile is extracted back into an organic solvent.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Column Chromatography: For small-scale syntheses or when high purity is required, silica gel column chromatography can be used.
Data Presentation
Table 1: Comparison of Different Catalysts for the Strecker Synthesis of α-Aminonitriles
| Catalyst | Cyanide Source | Solvent | Conditions | Yield (%) | Reference |
| Sulfated Polyborate | TMSCN | Solvent-free | Room Temperature | up to 99 | [3] |
| Zr(HSO4)4 | TMSCN | Solvent-free | Room Temperature | High to Excellent | [13] |
| Aqueous Formic Acid | TMSCN | Ethanol | Room Temperature | High | [14] |
| N-methyl Imidazolium Acetate | TMSCN | - | Room Temperature | High to Excellent | [15] |
| No Catalyst | KCN | Various | Room Temperature, 24h | up to 94 | [5] |
Experimental Protocols
General Protocol for the Strecker Synthesis of this compound using TMSCN and a Catalyst:
This protocol is a general guideline and may require optimization for specific catalysts and reaction scales.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add the chosen solvent (if not solvent-free).
-
Addition of Reactants: Add benzaldehyde and the amine (e.g., a solution of ammonia in methanol or an aniline derivative).
-
Catalyst Addition: Add the catalyst (e.g., 2-4 mol% of Zr(HSO4)4).[13]
-
Addition of Cyanide Source: Slowly add trimethylsilyl cyanide (TMSCN) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or acid-base extraction.[1]
Visualizations
Caption: Experimental workflow for the Strecker synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound|CAS 16750-42-8 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives [beilstein-journals.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Purification of 2-Amino-2-phenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Amino-2-phenylacetonitrile via acid-base extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my yield of this compound low after acid-base extraction?
A: Low yield can result from several factors:
-
Incomplete Extraction: The protonated amine may not have fully partitioned into the aqueous layer. It is recommended to perform multiple washes (at least 2-3) with the acidic solution to maximize the extraction of the amine.[1][2][3]
-
Incorrect pH: The pH of the aqueous acid must be low enough to fully protonate the amino group of this compound. Aromatic amines can be weak bases, requiring a sufficiently strong acid like dilute HCl to ensure protonation.[1][4]
-
Hydrolysis of Nitrile Group: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid.[5] This converts your desired product into an impurity.
-
Product Loss During Basification: When recovering the free amine, if the pH is not raised sufficiently, some of the product will remain as the protonated salt in the aqueous layer. Conversely, adding too much strong base can sometimes cause degradation.
-
Emulsion Formation: Significant product can be trapped in an emulsion layer, preventing complete separation (See Q3).
Q2: I've performed the acid wash, but my organic layer still contains the product according to TLC analysis. What should I do?
A: This indicates an incomplete extraction of the amine into the aqueous phase.
-
Increase the Number of Washes: Instead of one wash with a large volume of acid, perform three to four washes with smaller volumes.[3] This is a more efficient extraction method.
-
Check Acid Concentration: Ensure the acid is concentrated enough to lower the pH sufficiently. A 1M HCl solution is a common choice.[3] You can check the pH of the aqueous layer after shaking to ensure it is acidic (typically pH < 2).
-
Allow Sufficient Contact Time: Shake the separatory funnel vigorously for 1-2 minutes during each wash to ensure thorough mixing and allow for the acid-base reaction and partitioning to occur.[3]
Q3: An emulsion formed during the extraction, and the layers won't separate. How can I resolve this?
A: Emulsion formation is a common issue. Here are several techniques to break it:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (10-20 minutes), which can sometimes resolve the emulsion on its own.[3]
-
Add Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[3]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking. You can also gently stir the emulsion layer with a glass rod.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can often break up the microscopic droplets that form the emulsion.[3]
Q4: My final product is an oil, but I expected a solid. How can I isolate it?
A: this compound can sometimes be isolated as an oil. If a solid is expected and does not form upon basification and extraction back into an organic solvent, it may be due to impurities preventing crystallization.
-
Re-purification: Consider a secondary purification method like column chromatography.
-
Trituration: Add a non-polar solvent in which the product is insoluble (like hexanes) to the oil and stir vigorously. This can sometimes induce crystallization.
-
Solvent Evaporation: Ensure all the extraction solvent has been thoroughly removed under reduced pressure. Residual solvent can keep the product oily.
Q5: Can I use a weaker acid than HCl for the extraction? My product might be sensitive.
A: While HCl is common, if your target compound is acid-sensitive, you can use milder acidic solutions. Options include dilute solutions of citric acid or saturated aqueous ammonium chloride (NH₄Cl).[3] However, be aware that weaker acids may be less effective at protonating the amine, potentially requiring more washes or leading to lower recovery.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [6] |
| Molecular Weight | 132.16 g/mol | [6] |
| Appearance | Oily liquid or solid | [7] |
| pKa | Data not readily available, but aromatic amines are typically weak bases. | |
| Solubility | Insoluble in water, soluble in many organic solvents. | [7][8] |
Table 2: Recommended Reagents for Acid-Base Extraction
| Step | Reagent | Typical Concentration | Purpose |
| Dissolution | Dichloromethane or Ethyl Acetate | N/A | Dissolve crude mixture. Must be immiscible with water.[8] |
| Acid Wash | Hydrochloric Acid (HCl) | 1M Aqueous Solution | Protonate the amine, making it water-soluble.[3] |
| Base Wash | Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Neutralize any remaining acid and remove acidic impurities.[9] |
| Basification | Sodium Hydroxide (NaOH) | 1M - 2M Aqueous Solution | Deprotonate the ammonium salt to regenerate the free amine. |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | N/A | Remove residual water from the final organic solution.[10] |
Experimental Protocols
Detailed Protocol for Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. Use approximately 3-4 times the volume of solvent relative to the crude material.
-
Acidic Extraction (Amine Removal):
-
Add a volume of 1M HCl solution equal to the organic layer volume to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[3]
-
Allow the layers to fully separate.
-
Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. Note: Identify the aqueous layer correctly; if using dichloromethane (denser than water), it will be the top layer. If using ethyl acetate (less dense than water), it will be the bottom layer.[8]
-
Repeat this acid wash process two more times with fresh portions of 1M HCl, combining all aqueous extracts.
-
-
Neutral Wash (Optional): Wash the organic layer (which should now contain neutral and acidic impurities) with a saturated solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine.
-
Regeneration of Free Amine:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a 2M NaOH solution dropwise while stirring until the solution is basic (confirm with pH paper, target pH > 10). A precipitate or cloudiness may appear as the free amine is formed.[2]
-
-
Back-Extraction:
-
Transfer the basified aqueous solution back to a clean separatory funnel.
-
Extract the regenerated this compound back into an organic solvent (e.g., dichloromethane) by adding an equal volume and shaking.
-
Drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
-
Isolation:
-
Combine all organic extracts from the back-extraction.
-
Dry the combined organic solution over an anhydrous drying agent like sodium sulfate.[10]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common extraction issues.
References
- 1. Workup [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
common side products in the synthesis of 2-Amino-2-phenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Amino-2-phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via the Strecker synthesis?
A1: The most frequently encountered side products in the Strecker synthesis of this compound include:
-
Phenylglycine: Formed from the hydrolysis of the nitrile group of the desired product.
-
Benzaldehyde Cyanohydrin (Mandelonitrile): Results from the direct reaction of benzaldehyde with the cyanide source.[1][2]
-
Benzoin: Formed through the self-condensation of two benzaldehyde molecules, a reaction catalyzed by the cyanide ion.
-
Unreacted Benzaldehyde: Incomplete conversion of the starting material.
Q2: How can I minimize the formation of Phenylglycine?
A2: Phenylglycine formation is a result of nitrile hydrolysis. To minimize its formation, consider the following:
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this can promote hydrolysis.
-
Moderate pH during Workup: During the workup and purification steps, carefully control the pH. Strong acidic or basic conditions can accelerate the hydrolysis of the aminonitrile to the corresponding amino acid.[2]
-
Lower Temperatures: Conduct the reaction and workup at lower temperatures to reduce the rate of hydrolysis.
Q3: What strategies can be employed to reduce the formation of Benzaldehyde Cyanohydrin?
A3: The formation of benzaldehyde cyanohydrin is a competitive reaction to the desired imine formation. To favor the synthesis of this compound, you can:
-
Control the Order of Reagent Addition: Pre-forming the imine by reacting benzaldehyde with the ammonia source before introducing the cyanide can significantly minimize the formation of the cyanohydrin.[2]
-
Maintain a a slightly alkaline pH: A mildly alkaline environment (pH around 9.5) can favor the imine formation and subsequent nucleophilic attack by the cyanide ion on the imine, rather than on the benzaldehyde.[3][4][5]
-
Use an Excess of the Amine Source: Employing a slight excess of the ammonia source (e.g., ammonium chloride) can shift the equilibrium towards the formation of the imine.[2]
Q4: How can the formation of Benzoin be prevented?
A4: Benzoin condensation is another possible side reaction. To suppress it:
-
Maintain a Sufficiently High Concentration of the Amine: A higher concentration of the amine source favors the formation of the imine, which is the desired reaction pathway, thereby reducing the opportunity for benzaldehyde to undergo self-condensation.
-
Control Temperature: Lower reaction temperatures generally disfavor the benzoin condensation reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Low Yield of this compound | 1. Incomplete imine formation.2. Predominant formation of benzaldehyde cyanohydrin.3. Hydrolysis of the product to phenylglycine.4. Product loss during workup. | 1. Ensure anhydrous conditions for the imine formation step by using a desiccant like MgSO₄. Use a slight excess of the ammonia source.[2]2. Pre-form the imine before adding the cyanide source. Control the reaction temperature (e.g., 0-10 °C).[2]3. Minimize reaction time and maintain a neutral or slightly basic pH during workup.4. Adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility in water during extraction. |
| Presence of Significant Phenylglycine Impurity | 1. Prolonged reaction time.2. Harsh (highly acidic or basic) workup conditions.3. High reaction or workup temperature. | 1. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting materials are consumed.2. Use buffered solutions or carefully add acid/base to adjust the pH during extraction and purification.3. Perform the reaction and extractions at reduced temperatures (e.g., using an ice bath). |
| High Levels of Benzaldehyde Cyanohydrin Detected | 1. Suboptimal pH for imine formation.2. Addition of cyanide before sufficient imine has formed. | 1. Adjust the initial pH of the reaction mixture to be slightly basic to favor imine formation.2. Add the cyanide source slowly and portion-wise to the pre-formed imine solution. |
| Detection of Benzoin in the Product Mixture | 1. Insufficient amine concentration.2. Elevated reaction temperature. | 1. Ensure an adequate concentration of the ammonia/amine source is present throughout the reaction.2. Maintain a low and controlled reaction temperature. |
| Residual Benzaldehyde in the Final Product | 1. Incomplete reaction.2. Insufficient amount of cyanide or amine source. | 1. Increase the reaction time, monitoring by TLC/HPLC.2. Ensure the stoichiometry of the reagents is correct, with a possible slight excess of the amine and cyanide sources. |
Experimental Protocol: Synthesis of this compound with Minimized Side Products
This protocol is designed to favor the formation of this compound while minimizing the common side products.
Materials:
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Methanol
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Hydrochloric Acid (HCl) for pH adjustment
-
Sodium Bicarbonate (NaHCO₃) solution for neutralization
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in methanol.
-
To this solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the imine. The progress can be monitored by TLC.
-
-
Cyanation:
-
In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in a minimal amount of water. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool the imine solution to 0-5 °C using an ice bath.
-
Slowly add the cyanide solution dropwise to the cold imine solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the imine.
-
-
Workup and Extraction:
-
Quench the reaction by adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent pair (e.g., diethyl ether/hexane).
-
Visualizing the Reaction Pathways
The following diagram illustrates the synthetic route to this compound and the competing side reactions.
Caption: Reaction pathways in the synthesis of this compound.
References
optimizing reaction conditions for the synthesis of aminonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for aminonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing α-aminonitriles?
A1: The most widely used method for synthesizing α-aminonitriles is the Strecker synthesis.[1][2] This is a one-pot, three-component reaction involving an aldehyde or a ketone, an amine, and a cyanide source.[1]
Q2: What are the primary challenges encountered during aminonitrile synthesis?
A2: Common challenges include low product yields, the formation of multiple products due to side reactions, and difficulties in product isolation and purification.[3] Product degradation during workup and purification is also a significant issue.[4]
Q3: How can I monitor the progress of my aminonitrile synthesis reaction?
A3: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[3][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Causes:
-
Incomplete imine formation: The initial condensation of the aldehyde/ketone and amine to form an imine may be inefficient.
-
Ineffective cyanide addition: The nucleophilic addition of the cyanide source to the imine may be slow or incomplete.
-
Suboptimal catalyst: The chosen catalyst may not be effective for the specific substrates.
-
Incorrect stoichiometry: The molar ratios of the reactants may not be optimal.
-
Decomposition of starting materials or product: The reactants or the aminonitrile product may be unstable under the reaction conditions.[3]
Suggested Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time.
-
Choice of Cyanide Source: The reactivity of the cyanide source can significantly impact the yield. Trimethylsilyl cyanide (TMSCN) is a common choice, though traditional sources like potassium cyanide (KCN) can also be effective, sometimes without the need for a catalyst.[5][6]
-
Catalyst Screening: Test different catalysts, including Lewis acids (e.g., InCl₃, Sc(OTf)₃) and organocatalysts, to find the most effective one for your specific reaction.[7]
-
pH Control: For aqueous reactions, maintaining the optimal pH is crucial for both imine formation and cyanide addition.
Issue 2: Formation of Multiple Products/Side Reactions
Potential Causes:
-
Over-alkylation: In reductive amination approaches, over-alkylation can lead to byproducts.
-
Polymerization: Aldehydes, in particular, can be prone to polymerization.
-
Impure Starting Materials: Impurities in the starting materials can lead to undesired side reactions.[3]
Suggested Solutions:
-
Purify Starting Materials: Ensure the purity of aldehydes, ketones, and amines before use.
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time can help minimize the formation of side products.[3]
-
Use a More Selective Reducing Agent: In reductive amination, employing a more selective reducing agent can prevent over-alkylation.[3]
Issue 3: Difficulty in Product Isolation and Purification
Potential Causes:
-
Product Solubility: The aminonitrile product may be highly soluble in the reaction solvent, making extraction difficult.
-
Emulsion Formation: Emulsions can form during aqueous workup, complicating phase separation.[3]
-
Product Degradation on Silica Gel: Basic aminonitriles can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and on-column degradation.[4]
-
Hydrolysis: The nitrile group can be sensitive to hydrolysis, especially under acidic or strongly basic conditions.[4]
-
Retro-Strecker Reaction: The aminonitrile can revert to the starting aldehyde/ketone and amine, particularly under heat or certain chromatographic conditions.[4]
Suggested Solutions:
-
Solvent Selection for Workup: Choose an extraction solvent in which the product has high solubility and the impurities have low solubility. Adding brine can help break emulsions.[3]
-
Alternative Chromatography:
-
Neutral or Basic Alumina: Use neutral or basic alumina instead of silica gel for basic aminonitriles.
-
Modified Silica Gel: Add a basic modifier like triethylamine (TEA) to the eluent to suppress the interaction with silica gel.
-
Reversed-Phase Chromatography: For polar and basic aminonitriles, reversed-phase chromatography can be an effective purification method.[4]
-
-
Salt Formation: Convert the basic aminonitrile into a salt (e.g., hydrochloride salt) to facilitate purification by crystallization or washing with an organic solvent.
-
Amine Protection: Protect the amine functionality (e.g., as a Boc or Cbz carbamate) to reduce its basicity, which can improve chromatographic behavior and stability. The protecting group can be removed after purification.[4]
Data Presentation
Table 1: Effect of Catalyst on Strecker Reaction Yield Reaction Conditions: Aniline (1 mmol), Benzaldehyde (1 mmol), TMSCN (1.2 mmol) in water for 30 minutes.
| Catalyst (10 mol%) | Yield (%) |
| In | 98 |
| Sc(OTf)₃ | 95 |
| InCl₃ | 92 |
| BiCl₃ | 85 |
| I₂ | 82 |
| No Catalyst | 20 |
| Data sourced from a study on indium-catalyzed Strecker reactions.[3] |
Table 2: Effect of Solvent on Strecker Reaction Yield Reaction Conditions: Aniline (1 mmol), Benzaldehyde (1 mmol), TMSCN (1.2 mmol) with 10 mol% Indium catalyst for 30 minutes.
| Solvent | Yield (%) |
| Water | 98 |
| Methanol | 90 |
| Ethanol | 88 |
| Acetonitrile | 85 |
| Dichloromethane | 80 |
| Tetrahydrofuran | 75 |
| Toluene | 70 |
| Data sourced from a study on indium-catalyzed Strecker reactions in various solvents.[3] |
Table 3: Comparison of Cyanide Sources and Conditions Reaction: Phenylacetamide, 3-phenylpropanal, and cyanide source.
| Cyanide Source | Catalyst | Solvent | Yield (%) |
| KCN | None | DMF | 94 |
| KCN | None | DMSO | 92 |
| KCN | None | Methanol | 85 |
| KCN | None | Acetonitrile | 88 |
| TMSCN | Cu(OTf)₂ | Methanol | 28 |
| TMSCN | None | Various | No Product |
| Data adapted from a study on N-acylated α-aminonitriles.[5][6] |
Experimental Protocols
Protocol 1: General One-Pot, Three-Component Strecker Synthesis
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Catalyst (e.g., Indium powder, 10 mol%)
-
Solvent (e.g., Water, 1 mL)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of the amine (1.0 mmol) and aldehyde/ketone (1.0 mmol) in the chosen solvent (1 mL), add the catalyst (e.g., 11 mg of Indium powder).
-
Add TMSCN (1.2 mmol) to the resulting mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC.
-
Upon completion, add diethyl ether to the reaction mixture.
-
Filter the solution and wash it with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminonitrile, which can then be purified by chromatography or crystallization.[3]
Protocol 2: Purification of a Basic Aminonitrile using Column Chromatography with a Basic Modifier
Materials:
-
Crude aminonitrile
-
Silica gel
-
Eluent system (e.g., Ethyl acetate/Hexane)
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Add 1% (v/v) of TEA to the eluent to neutralize the acidic sites on the silica gel.
-
Pack a column with the prepared silica gel slurry.
-
Dissolve the crude aminonitrile in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the eluent containing 1% TEA.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for aminonitrile synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: Decision-making for aminonitrile purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Amino-2-phenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a very low yield. What are the most common causes?
Low yields in the synthesis of this compound, typically performed via a Strecker synthesis, can stem from several factors. The most common issues are incomplete imine formation, side reactions involving the aldehyde starting material, and suboptimal reaction conditions. The Strecker synthesis is a multi-component reaction, and its efficiency is sensitive to the purity of reagents and the control of reaction parameters.[1][2][3]
Potential causes for low yield include:
-
Poor Quality Starting Materials: Impurities in benzaldehyde, such as benzoic acid from oxidation, can inhibit the reaction.[4]
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine, which is a key intermediate. The presence of water can hinder this step.[1]
-
Side Reactions: Benzaldehyde can undergo self-condensation (benzoin condensation) or oxidation, especially under basic conditions.
-
Suboptimal Cyanide Source/Addition: The choice and handling of the cyanide source are critical. While hydrogen cyanide (HCN) is highly reactive, safer alternatives like potassium cyanide (KCN) or sodium cyanide (NaCN) are more common but require careful pH control to generate the active cyanide nucleophile.[1][5]
-
Inadequate Temperature Control: The reaction can be exothermic, and poor temperature management can lead to side reactions and degradation of products.
-
Improper Work-up and Purification: The product, an α-aminonitrile, can be susceptible to hydrolysis back to the starting materials or further reaction during extraction and purification if the pH and temperature are not controlled.
Q2: How can I improve the formation of the imine intermediate in the Strecker synthesis?
Efficient imine formation is crucial for a successful Strecker synthesis.[3][6] Here are several strategies to promote the formation of the phenylmethanimine intermediate from benzaldehyde and ammonia:
-
Use of Ammonium Salts: Employing an ammonium salt like ammonium chloride (NH₄Cl) serves as both a source of ammonia and a mild acid.[3] The mildly acidic conditions can protonate the carbonyl oxygen of benzaldehyde, making it more electrophilic and susceptible to attack by ammonia.[2][6]
-
Removal of Water: The formation of an imine from an aldehyde and ammonia is a condensation reaction that releases water.[1] This equilibrium can be shifted towards the product by removing water as it is formed. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus, although the latter is less common for this specific synthesis.
-
Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can help to favor imine formation.
Q3: What are the potential side reactions, and how can I minimize them?
Several side reactions can compete with the desired formation of this compound, leading to reduced yields and purification challenges.
-
Cannizzaro Reaction: In the presence of a strong base, benzaldehyde (which has no α-hydrogens) can undergo disproportionation to form benzyl alcohol and benzoic acid. This can be minimized by avoiding strongly basic conditions.
-
Benzoin Condensation: This is a self-condensation of two molecules of benzaldehyde, catalyzed by cyanide ions, to form benzoin. Careful control of reaction temperature and cyanide concentration can help to suppress this side reaction.
-
Hydrolysis of the Product: The α-aminonitrile product can be hydrolyzed back to the starting aldehyde, ammonia, and cyanide, or further to the corresponding α-amino acid, especially during work-up under acidic or basic conditions.[7][8] It is important to perform extractions and purification at controlled pH and lower temperatures.
Below is a diagram illustrating the main reaction pathway and potential side reactions.
Caption: Main and side reaction pathways in the synthesis of this compound.
Q4: What is the recommended purification method for this compound?
The most common and effective method for purifying this compound is through acid-base extraction.[9] This technique takes advantage of the basicity of the amino group.
Purification Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidic Extraction: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral organic impurities (like unreacted benzaldehyde or benzoin) will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., NaOH or NaHCO₃ solution) to deprotonate the product, causing it to precipitate or form an oil.
-
Final Extraction: Extract the purified product back into an organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
The following diagram outlines the purification workflow.
Caption: Acid-base extraction workflow for purifying this compound.
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Methanol
-
Water
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in water.
-
Add benzaldehyde to the solution, followed by methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium cyanide in water to the cooled mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, proceed with the acid-base extraction as described in Q4.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields under different conditions based on literature reports.
| Cyanide Source | Amine Source | Solvent(s) | Temperature | Reported Yield |
| NaCN | NH₄Cl | Water/Methanol | Room Temp. | Moderate |
| KCN | NH₃ | Aqueous | Room Temp. | Variable |
| TMSCN | Amine | THF | Room Temp. | Good to Excellent |
| NaCN/DMF | DIBAL-H/Benzonitrile | Toluene/DMF | 0°C to RT | 29%[9] |
Troubleshooting Guide
The following logical diagram provides a step-by-step approach to troubleshooting low yields.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
strategies to minimize side reactions in aminonitrile synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize aminonitrile synthesis.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Aminonitrile
Low product yield is a common issue in aminonitrile synthesis, often stemming from suboptimal reaction conditions or the presence of side reactions.
Possible Causes and Solutions:
-
Incomplete Imine Formation: The initial condensation of the aldehyde or ketone with the amine to form an imine is a critical equilibrium-driven step.
-
Solution: Ensure anhydrous (water-free) conditions, as water can hydrolyze the imine back to the starting materials.[1] Using a desiccant like magnesium sulfate (MgSO₄) can help drive the equilibrium towards imine formation.[1]
-
Solution: A slight excess of the amine component can also favor the formation of the imine intermediate.
-
-
Cyanohydrin Byproduct Formation: The cyanide source can directly attack the carbonyl compound, forming a cyanohydrin and competing with the desired reaction pathway.[1]
-
Solution: Control the reaction temperature. Lower temperatures, typically between 0-10 °C, can disfavor the formation of the cyanohydrin.[1]
-
Solution: The order of reagent addition is crucial. Pre-forming the imine before introducing the cyanide source can significantly minimize the formation of the cyanohydrin byproduct.[1]
-
-
Suboptimal Catalyst or Solvent: The choice of catalyst and solvent can significantly impact reaction efficiency.
-
Solution: Screen different catalysts and solvents to find the optimal combination for your specific substrates. As indicated in the data, catalyst-free conditions with KCN as the cyanide source can be highly effective in certain solvents like THF, providing high yields.[2] Lewis acids may be necessary when using TMSCN, but their effectiveness is highly solvent-dependent.[2]
-
Issue 2: Presence of Significant Impurities After Reaction
The formation of side products can complicate purification and reduce the overall yield of the pure aminonitrile.
Possible Causes and Solutions:
-
Hydrolysis of the Aminonitrile: The aminonitrile product can be susceptible to hydrolysis, especially during aqueous workup, leading to the formation of α-amino acids or α-amino amides.
-
Solution: Perform the workup under neutral or slightly basic conditions to minimize acid-catalyzed hydrolysis. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
-
Retro-Strecker Reaction: The aminonitrile can revert to the starting aldehyde/ketone and amine, particularly under thermal stress or certain chromatographic conditions.
-
Solution: Avoid excessive heat during purification. When using column chromatography, consider using a neutral stationary phase like deactivated silica gel or alumina to prevent on-column degradation.
-
-
Oxidation of Aldehyde: Aldehydes, especially aromatic ones, can be sensitive to oxidation, leading to the formation of carboxylic acid impurities.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Using freshly distilled aldehydes is also recommended. Increasing the reaction temperature can sometimes promote aldehyde oxidation, leading to a decrease in yield.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Strecker synthesis, and how can I minimize it?
A1: The most common side reaction is the formation of a cyanohydrin, which occurs when the cyanide ion directly attacks the starting aldehyde or ketone.[1] To minimize this, you can:
-
Lower the reaction temperature (0-10 °C).[1]
-
Pre-form the imine by reacting the aldehyde/ketone with the amine before adding the cyanide source.[1]
-
Use a slight excess of the amine to push the equilibrium towards imine formation.[1]
Q2: My aminonitrile streaks on the silica gel TLC plate during reaction monitoring. What does this indicate and how can I resolve it for column chromatography?
A2: Streaking on a silica gel TLC plate is common for basic compounds like aminonitriles. This is due to strong interactions with the acidic silanol groups on the silica surface. For column chromatography, this can lead to poor separation and product degradation. To address this:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: Use a less acidic stationary phase like neutral alumina or deactivated silica gel.
Q3: Can the choice of cyanide source affect the reaction outcome?
A3: Yes, the choice of cyanide source can have a significant impact. For instance, potassium cyanide (KCN) in the absence of a catalyst can provide excellent yields in various solvents.[2] Trimethylsilyl cyanide (TMSCN) often requires a Lewis acid catalyst to be effective, and the yields can be lower and more solvent-dependent compared to KCN.[2]
Q4: How does temperature affect aminonitrile synthesis?
A4: Temperature is a critical parameter. Lower temperatures (0-10 °C) are generally preferred to minimize side reactions like cyanohydrin formation.[1] However, in some cases, increasing the temperature can reduce the reaction time. For example, one study showed that increasing the temperature from room temperature to 45 °C reduced the reaction time from 10 days to 3 days and increased the yield from 53% to 77% for a specific substrate.[2] Conversely, for another substrate, the same temperature increase led to a decrease in yield, possibly due to benzaldehyde oxidation.[2] Therefore, the optimal temperature should be determined on a case-by-case basis.
Data Presentation
Table 1: Effect of Cyanide Source and Catalyst on Aminonitrile Yield
| Entry | Cyanide Source | Catalyst | Solvent | Yield (%) |
| 1 | KCN | None | THF | 94 |
| 2 | KCN | None | Acetonitrile | 92 |
| 3 | KCN | None | Methanol | 85 |
| 4 | TMSCN | None | THF | 0 |
| 5 | TMSCN | Cu(OTf)₂ | Dichloromethane | 75 |
| 6 | TMSCN | Cu(OTf)₂ | Methanol | 28 |
| 7 | TMSCN | InCl₃ | Dichloromethane | 65 |
| 8 | TMSCN | BiBr₃ | Dichloromethane | 58 |
Data adapted from a study on N-acylated α-aminonitrile synthesis.[2] Yields were determined by UPLC-MS.
Table 2: Effect of Temperature on Reaction Time and Yield for a Specific N-Acylated α-Aminonitrile
| Entry | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Room Temperature | 10 days | 53 |
| 2 | 45 | 3 days | 77 |
Data adapted from the same study, illustrating that temperature optimization is substrate-dependent.[2]
Experimental Protocols
Protocol 1: Optimized Strecker Reaction for Minimizing Cyanohydrin Formation
This protocol is designed for the synthesis of α-aminonitriles while minimizing the formation of the cyanohydrin byproduct.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.1 mmol)
-
Potassium cyanide (KCN) (1.2 mmol)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aldehyde or ketone (1.0 mmol) and anhydrous THF.
-
Add the amine (1.1 mmol) to the solution and stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
Add anhydrous magnesium sulfate to the reaction mixture to remove any water formed during imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add potassium cyanide (1.2 mmol) to the cold reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (consider using a mobile phase containing a small amount of triethylamine to prevent streaking).
Visualizations
Caption: Desired vs. side reaction pathway in Strecker synthesis.
Caption: Troubleshooting workflow for aminonitrile synthesis.
References
purification of crude 2-Amino-2-phenylacetonitrile using column chromatography
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-Amino-2-phenylacetonitrile using column chromatography, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound.
Q1: Why is my this compound showing severe streaking or tailing on the silica gel column?
A1: This is the most common issue and is primarily due to the basic nature of the amino group interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction can lead to poor separation, broad peaks, and low recovery.[2]
-
Troubleshooting Solution:
-
Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier to your mobile phase (eluent).[1] Common choices include 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH).[1] For example, a solvent system of ethyl acetate/hexane can be modified to ethyl acetate/hexane/TEA (e.g., 20:79:1).
-
Use an Alternative Stationary Phase: If tailing persists, consider using a more inert stationary phase like neutral alumina.[3]
-
Amine Protection: For particularly difficult separations, protecting the amine group as a carbamate (e.g., Boc or Cbz) can make the compound less basic and more stable on silica gel.[1][3] The protecting group can be removed after purification.[1]
-
Q2: My compound seems to be degrading on the column, leading to low yields. What can I do?
A2: this compound can be susceptible to degradation on the acidic silica gel surface, potentially through hydrolysis or a retro-Strecker reaction.[1]
-
Troubleshooting Solution:
-
Deactivate the Silica Gel: Besides adding a basic modifier to the eluent, you can pre-treat the silica gel. This can be done by flushing the packed column with the eluent containing the basic modifier before loading your sample.
-
Minimize Contact Time: Work efficiently to minimize the time the compound spends on the column. A slightly higher flow rate, once separation conditions are optimized, may be beneficial.
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Check Compound Stability: Before running a column, assess the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an hour before developing.[2] If new spots appear, it indicates degradation.
-
Q3: I am getting very low recovery of my product after the purification. Where could it have gone?
A3: Low recovery can be due to several factors.
-
Troubleshooting Solution:
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Irreversible Adsorption: The compound may be sticking irreversibly to the acidic sites on the silica gel. Using a basic modifier in the eluent is the primary solution.[1][2]
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Decomposition: As mentioned in Q2, the compound may be degrading on the column.[4]
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Elution with Insufficiently Polar Solvent: Your compound may not be eluting because the solvent system is not polar enough. If you suspect this, you can try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound elutes.
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Compound is in the "Wrong" Fractions: The fractions collected may be too dilute to detect the compound easily by TLC. Try concentrating a few fractions where you expect your compound to be and re-running the TLC.[4]
-
Q4: How do I choose the right solvent system (eluent)?
A4: The ideal solvent system should provide good separation between your desired compound and impurities.
-
Troubleshooting Solution:
-
TLC Analysis: Use Thin-Layer Chromatography (TLC) to screen different solvent systems.[5] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
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Target Rf Value: Aim for an Rf (retardation factor) value of approximately 0.3 for your target compound.[5] This typically provides the best resolution in column chromatography.
-
Incorporate a Modifier: If you observe tailing on the TLC plate, incorporate a basic modifier (like 1% TEA) into your screening process.[2]
-
Q5: My crude product is not very soluble in the eluent. How should I load it onto the column?
A5: This is a common problem, especially when using non-polar eluents like ethyl acetate/hexane.
-
Troubleshooting Solution:
-
Dry Loading: This is the preferred method for compounds with low solubility in the eluent.[2] Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and then evaporate the solvent completely under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of your packed column.[2]
-
Minimal "Strong" Solvent: If dry loading is not feasible, dissolve the sample in the absolute minimum amount of a strong solvent (like dichloromethane) and load it carefully onto the column.[4] Using too much of a strong solvent will compromise the separation at the top of the column.
-
Data Summary
The following table summarizes typical parameters for the column chromatography of this compound.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective stationary phase. |
| Alternative Stationary Phase | Neutral Alumina | Use if severe tailing or degradation occurs on silica gel.[3] |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Common solvent systems offering a wide polarity range. |
| Basic Modifier | 0.5 - 2% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) | Neutralizes acidic silanol groups to prevent tailing and degradation.[1] |
| Optimal Rf on TLC | ~0.3 | Provides the best balance for good separation and reasonable elution time.[5] |
| Sample Loading | Dry Loading | Recommended for samples with poor solubility in the eluent to ensure a tight starting band and optimal separation.[2] |
Experimental Protocol
This protocol provides a general guideline for the purification of crude this compound.
1. Preparation of the Mobile Phase (Eluent):
-
Based on prior TLC analysis, prepare a suitable solvent system. For example, 20% Ethyl Acetate in Hexane with 1% Triethylamine.
-
Prepare a sufficient volume to run the entire column. Ensure all components are thoroughly mixed.
2. Packing the Chromatography Column:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure or gravity to pack the bed, ensuring it is uniform and free of air bubbles or cracks.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (e.g., 1g) in a minimal volume of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 times the weight of the crude product in silica gel (e.g., 2-3 g) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the top surface is not disturbed.
-
Begin elution, collecting fractions in test tubes or other suitable containers.
-
Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the mobile phase) can be used if impurities are far apart in polarity from the product.
5. Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Spot every few fractions on a TLC plate, alongside a spot of the starting crude material.
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or a suitable staining agent (e.g., ninhydrin for the amino group).
6. Isolation of Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified product.
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
challenges in the isolation of 2-Amino-2-phenylacetonitrile from reaction mixtures
Technical Support Center: Isolation of 2-Amino-2-phenylacetonitrile
Welcome to the technical support center for challenges in the isolation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound from reaction mixtures.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during the experimental work-up and isolation of this compound.
Q1: I am observing a significantly low yield after the initial extraction. What are the potential causes and how can I improve recovery?
Low yields during the isolation of this compound can stem from several factors. A common method for purification involves an acid-base extraction, but improper pH control can lead to product loss.
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Incomplete Extraction: Ensure that the pH of the aqueous layer is sufficiently basic during the extraction with an organic solvent. This compound is a basic compound and will remain in the aqueous phase if it is protonated. It is recommended to adjust the pH to above 9-10 with a suitable base (e.g., NaOH, K₂CO₃) before extraction.
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product. To break emulsions, you can try adding brine (saturated NaCl solution) or small amounts of a different organic solvent.
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Product Hydrolysis: The nitrile group in this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions, to form the corresponding amide or carboxylic acid.[1] Minimize the time the product is in contact with harsh pH conditions.
-
Solvent Choice: The choice of extraction solvent is critical. Dichloromethane and ethyl acetate are commonly used. Ensure you are using a sufficient volume of solvent and performing multiple extractions (e.g., 3 x 50 mL) to maximize recovery.
Q2: My final product is an oil or a gummy solid and is difficult to crystallize. What steps can I take to obtain a crystalline solid?
The presence of impurities often hinders crystallization.
-
Residual Solvents: Ensure all extraction solvents are thoroughly removed under reduced pressure.
-
Impurities from Starting Materials: The purity of the starting materials, such as benzaldehyde, can significantly impact the purity of the final product and its ability to crystallize.[2] Using distilled or high-purity starting materials can lead to a cleaner reaction and easier isolation.
-
Side-Product Contamination: Unreacted starting materials or side-products from the reaction can act as impurities. Consider a column chromatography purification step if direct crystallization is unsuccessful. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A common technique is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble and then add a cold anti-solvent in which it is insoluble to induce crystallization.
Q3: The purity of my isolated this compound is low. What are the likely impurities and how can I remove them?
Common impurities can include unreacted starting materials, by-products from side reactions, and products of decomposition.
-
Unreacted Benzaldehyde: If the reaction was incomplete, residual benzaldehyde may be present. This can often be removed by a bisulfite wash during the work-up.
-
Hydrolysis Products: As mentioned, 2-amino-2-phenylacetamide and 2-amino-2-phenylacetic acid are potential hydrolysis by-products.[1] These are more polar and can be separated by column chromatography.
-
Side-Reaction Products: Depending on the synthetic route, various side-products can form. A thorough analysis of the reaction mechanism can help identify potential impurities. Purification by column chromatography or recrystallization is generally effective.
Q4: My isolated product seems to be degrading over time. What are the stability and storage recommendations for this compound?
This compound can be unstable and may decompose over time, especially if not stored properly.
-
Decomposition: The compound can be sensitive to moisture and air. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place. Some sources suggest storage at -10°C.
Data Presentation
The yield of this compound can be influenced by the synthetic method and purification strategy. The following table summarizes yields from different approaches.
| Synthetic Method | Purification Method | Reported Yield | Reference |
| Strecker synthesis with benzaldehyde, aniline, and potassium cyanide | Not specified | 91% | [1] |
| Reaction of benzonitrile with diisobutylaluminum hydride and trimethylsilyl cyanide | Acid-base extraction | 29% | [3] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Isolation of this compound
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Quenching the Reaction: After the reaction is complete, cool the reaction mixture in an ice bath.
-
Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, remove the solvent under reduced pressure.
-
Acidification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add 1M HCl and stir. The this compound will move to the aqueous phase as its hydrochloride salt.
-
Separation of Layers: Separate the aqueous layer. Wash the organic layer with 1M HCl to ensure all the product is extracted. Combine the aqueous layers.
-
Washing the Aqueous Layer: Wash the combined aqueous layers with an organic solvent (e.g., diethyl ether) to remove any non-basic organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of NaHCO₃) with stirring until the pH is greater than 9.
-
Extraction of the Free Base: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Mandatory Visualization
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for isolating this compound.
References
optimizing catalyst selection for asymmetric aminonitrile synthesis
Welcome to the technical support center for asymmetric aminonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to catalyst selection and optimization for this critical reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low Enantioselectivity (ee%) | 1. Suboptimal Catalyst Choice: The catalyst may not be well-suited for the specific substrate (aldehyde/ketone and amine).[1][2] 2. Incorrect Catalyst Loading: Too high or too low catalyst concentration can negatively impact enantioselectivity.[1] 3. Reaction Temperature: Temperature can significantly influence the stereochemical outcome.[1][3] 4. Solvent Effects: The polarity and nature of the solvent can affect catalyst performance and the transition state geometry. 5. Presence of Impurities: Water or other impurities in reagents or solvents can interfere with the catalyst. | 1. Screen Different Catalysts: Test a range of catalysts, including organocatalysts (e.g., thiourea derivatives) and metal-based catalysts (e.g., Zr or Ti complexes), to find the best fit for your substrate.[1][4] 2. Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 0.5 mol% to 10 mol%) to find the optimal concentration.[1] 3. Vary the Temperature: Run the reaction at different temperatures (e.g., from -40°C to room temperature) to determine the effect on enantioselectivity.[1][3] 4. Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF). 5. Ensure Anhydrous Conditions: Use freshly distilled solvents and properly dried reagents. The use of a glovebox for catalyst preparation can be beneficial.[1] |
| Low Reaction Yield | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.[5] 3. Poor Substrate Reactivity: Steric or electronic properties of the aldehyde/ketone or amine may hinder the reaction.[2] 4. Side Reactions: Undesired side reactions may be consuming starting materials or the product. | 1. Increase Reaction Time: Monitor the reaction progress over a longer period. 2. Investigate Catalyst Stability: Consider using a more robust catalyst or performing the reaction under inert atmosphere. Some catalysts can be poisoned by impurities.[5] 3. Modify Reaction Conditions: Increase the temperature or use a more active catalyst. 4. Optimize Reagent Stoichiometry: Adjust the ratio of aldehyde/ketone, amine, and cyanide source. |
| Difficulty with Product Isolation/Purification | 1. Product Instability: The aminonitrile product may be unstable under the workup or purification conditions. 2. Emulsion Formation during Workup: This can make phase separation difficult. 3. Co-elution with Impurities: The product may have a similar polarity to byproducts, making chromatographic separation challenging. | 1. Gentle Workup: Use a mild quenching agent (e.g., saturated aqueous NaHCO3) and avoid harsh acidic or basic conditions.[1] 2. Modify Extraction Procedure: Try different organic solvents for extraction or add brine to break up emulsions.[1] 3. Optimize Chromatography: Screen different solvent systems for column chromatography or consider alternative purification methods like crystallization. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of starting materials, especially the cyanide source, can affect the outcome. 2. Atmospheric Moisture and Oxygen: These can interfere with sensitive catalysts and reagents. 3. Inaccurate Measurement of Reagents: Small variations in catalyst loading can have a significant impact. | 1. Use High-Purity Reagents: Ensure the purity of all starting materials and solvents. 2. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using air- or moisture-sensitive catalysts.[1] 3. Precise Dispensing: Use accurate techniques for measuring and dispensing all reagents, particularly the catalyst. |
Catalyst Performance Data
The following tables summarize the performance of various catalytic systems in the asymmetric Strecker reaction, providing key metrics to aid in catalyst selection.
Organocatalysts: Thiourea Derivatives
Chiral thiourea-based organocatalysts are effective for the asymmetric Strecker reaction, activating the imine through hydrogen bonding.[1]
| Catalyst Type | Aldehyde Substrate | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Amido-Thiourea | Isovaleraldehyde | 0.5 | 0 | 4-8 | 95 | 97 |
| Thiourea Derivative | Various Aldehydes | 10 | -40 | - | up to 84 | up to 89 |
| Thiourea Derivative | N-Boc Imines | - | - | - | High | High |
Metal-Based Catalysts: Zirconium and Titanium Complexes
Chiral zirconium and titanium complexes are also powerful catalysts for the asymmetric Strecker reaction.
| Catalyst Type | Aldehyde Substrate | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Chiral Zirconium Catalyst | Propanal | 1-2.5 | - | - | - | - |
| Titanium-based Catalyst | Various Aldimines | - | Room Temp | - | High | High |
Experimental Protocols
General Procedure for Asymmetric Strecker Reaction with a Zirconium-Based Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a glovebox, dissolve the chiral ligand in an appropriate solvent (e.g., toluene). Add the zirconium precursor (e.g., Zr(OtBu)₄) and stir the mixture to form the active catalyst.[1]
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in the reaction solvent at the desired temperature, add the prepared chiral zirconium catalyst (1-2.5 mol%).[1]
-
Addition of Cyanide Source: Slowly add the cyanide source (e.g., hydrogen cyanide or a surrogate like tributyltin cyanide) to the reaction mixture.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.[1]
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening and optimizing catalysts in asymmetric aminonitrile synthesis.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree to troubleshoot and resolve issues of low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for asymmetric aminonitrile synthesis?
A1: The most prevalent catalysts fall into two main categories: organocatalysts and metal-based catalysts. Chiral thiourea and squaramide derivatives are popular organocatalysts that operate through hydrogen bonding to activate the imine.[1][6] Chiral metal complexes, particularly those based on zirconium and titanium, are also highly effective.[1][7]
Q2: How do I choose the right cyanide source for my reaction?
A2: The choice of cyanide source can impact safety, reactivity, and the reaction workup. Hydrogen cyanide (HCN) is highly effective but also highly toxic.[3] Safer alternatives include trimethylsilyl cyanide (TMSCN) and potassium cyanide (KCN) used in conjunction with an acid.[3] The optimal choice may depend on the specific catalyst and reaction conditions.
Q3: Can the order of reagent addition affect the outcome of the reaction?
A3: Yes, the order of addition can be crucial. Generally, the imine is pre-formed by mixing the aldehyde/ketone and the amine before the addition of the catalyst and the cyanide source. This can help to minimize side reactions.
Q4: What is the role of the N-substituent on the imine?
A4: The substituent on the imine nitrogen plays a significant role in both the reactivity and the stereochemical outcome of the reaction.[2] Bulky or electron-withdrawing groups can influence the conformation of the imine-catalyst complex, thereby affecting the facial selectivity of the cyanide addition.
Q5: Are there any "green" or more sustainable approaches to asymmetric aminonitrile synthesis?
A5: Yes, research is ongoing to develop more environmentally friendly methods. This includes the use of recyclable organocatalysts, reactions in aqueous media, and biocatalytic approaches using enzymes like hydroxynitrile lyases.[6][8] The use of safer cyanide sources also contributes to a greener process.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 7. Catalytic, Enantioselective Synthesis of α-Aminonitriles with a Novel Zirconium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
stability of 2-Amino-2-phenylacetonitrile under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-Amino-2-phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For optimal shelf-life, storage in a freezer at temperatures of -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), is advised.[1][2] This minimizes degradation from exposure to light, moisture, and atmospheric oxygen.
Q2: How stable is this compound in acidic solutions?
Q3: What is the stability of this compound in basic solutions?
A3: In basic solutions, this compound can undergo hydrolysis of the nitrile group to form the corresponding carboxylic acid, 2-amino-2-phenylacetic acid.[1] The amino group can also be susceptible to side reactions under basic conditions. Generally, the compound is less stable in basic media compared to acidic or neutral conditions.
Q4: Is this compound sensitive to heat?
A4: Yes, this compound can be thermally sensitive. While specific decomposition temperatures are not well-documented in the available literature, it is advisable to avoid prolonged exposure to high temperatures to prevent potential degradation. When performing reactions at elevated temperatures, it is recommended to monitor the reaction progress closely to minimize the formation of degradation byproducts.
Q5: How does oxidation affect this compound?
A5: this compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.[1] Mild oxidation may lead to the formation of 2-amino-2-phenylacetamide, while stronger oxidizing agents can convert the nitrile group to a carboxylic acid, yielding 2-amino-2-phenylacetic acid.[1] The primary amino group is also susceptible to oxidation.
Troubleshooting Guides
Synthesis and Purification
Problem 1: Low yield during Strecker synthesis of this compound.
-
Possible Cause 1: Incomplete formation of the imine intermediate.
-
Solution: Ensure the reaction is carried out under anhydrous conditions to favor imine formation. The use of a dehydrating agent can be beneficial.
-
-
Possible Cause 2: Side reactions of the starting materials or product.
-
Solution: Control the reaction temperature carefully, as side reactions are more likely at elevated temperatures. Optimize the rate of addition of reagents to maintain a consistent reaction profile.
-
-
Possible Cause 3: Inefficient purification leading to product loss.
-
Solution: An acid-base extraction is a common method for purification.[2] Ensure the pH is carefully controlled during the extraction steps to minimize the loss of the amphoteric product.
-
Problem 2: Presence of impurities in the final product.
-
Possible Cause 1: Unreacted starting materials (e.g., benzaldehyde, cyanide source).
-
Solution: Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC). Adjust the stoichiometry of the reactants if necessary.
-
-
Possible Cause 2: Formation of side products such as the corresponding amide or carboxylic acid due to hydrolysis.
-
Solution: Minimize the exposure of the reaction mixture and the isolated product to water, especially under acidic or basic conditions. Use anhydrous solvents and reagents.
-
-
Possible Cause 3: Contamination from the workup procedure.
-
Solution: Use high-purity solvents for extraction and recrystallization. Ensure all glassware is clean and dry.
-
Experimental Use and Handling
Problem 3: Inconsistent results in reactions using this compound.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: Always store this compound under the recommended conditions (cold, dark, dry, and inert atmosphere). Before use, it is advisable to check the purity of the compound, especially if it has been stored for an extended period.
-
-
Possible Cause 2: Reaction with incompatible reagents or solvents.
-
Solution: Be mindful of the reactivity of both the amino and nitrile functional groups. The amino group is nucleophilic and basic, while the nitrile group can be hydrolyzed or react with strong nucleophiles or reducing agents. Choose solvents and reagents that are compatible with these functional groups under the desired reaction conditions.
-
-
Possible Cause 3: Undesired side reactions of the amino group.
-
Solution: If the amino group is not the desired site of reaction, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before proceeding with the next synthetic step.
-
Data Presentation
Table 1: Summary of Stability Profile of this compound under Various Conditions
| Condition | Stability | Potential Degradation Products | Notes |
| Acidic (e.g., 1M HCl) | Moderate | 2-Amino-2-phenylacetamide, 2-Amino-2-phenylacetic acid | Hydrolysis of the nitrile group is the primary degradation pathway.[1] |
| Basic (e.g., 1M NaOH) | Low | 2-Amino-2-phenylacetic acid, other decomposition products | The compound is generally less stable in basic media. |
| Thermal | Moderate | Complex mixture of decomposition products | Avoid prolonged exposure to high temperatures. |
| Oxidative | Varies | 2-Amino-2-phenylacetamide, 2-Amino-2-phenylacetic acid | The product depends on the strength of the oxidizing agent.[1] |
| Storage (-20°C, inert atm.) | High | Minimal degradation | Recommended for long-term storage.[1][2] |
Experimental Protocols
Protocol 1: Assessment of Stability in Aqueous Solutions (Acidic and Basic)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
For acidic stability, dilute the stock solution with an acidic buffer (e.g., pH 2, 4) to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
For basic stability, dilute the stock solution with a basic buffer (e.g., pH 8, 10) to the same final concentration.
-
Prepare a control sample by diluting the stock solution with the mobile phase to be used for HPLC analysis.
-
-
Incubation: Store the test solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at a slightly acidic pH).
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
-
-
Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Caption: Decision tree for troubleshooting low yields in the Strecker synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Amino-2-phenylacetonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis and quality control pipeline. 2-Amino-2-phenylacetonitrile, a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison of the primary analytical methods used to determine the purity of this compound, complete with supporting data, experimental protocols, and workflow visualizations to aid in method selection and implementation.
Comparative Analysis of Key Purity Determination Methods
Several analytical techniques are employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative purity, enantiomeric excess determination, or impurity identification. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Summary
The following table summarizes and compares the performance and characteristics of the principal analytical methods.
| Method | Principle of Operation | Sample Preparation | Commonly Reported Purity | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on polarity differences between the analyte and a nonpolar stationary phase. | Simple dissolution in a suitable solvent (e.g., acetonitrile/water).[1] Pre-column derivatization can be used to enhance UV detection.[1] | >98% | Widely available, high precision, robust for routine purity analysis, suitable for quantifying non-volatile impurities.[1] | May require chromophores for sensitive detection; not suitable for volatile impurities. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP), often polysaccharide-based.[1] | Dissolution in the mobile phase. | N/A (Measures enantiomeric excess) | The gold standard for determining enantiomeric purity. | Requires specialized and expensive chiral columns; method development can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Derivatization is mandatory to increase volatility (e.g., silylation with BSTFA).[1] | ≥95%[] | High sensitivity and specificity; provides structural information for impurity identification.[1] | Destructive analysis; not suitable for non-volatile or thermally labile impurities; derivatization adds complexity and potential for artifacts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Dissolution in a deuterated solvent. An internal standard is required for quantitative analysis (qNMR). | N/A (Provides structural confirmation and quantification against a standard) | Non-destructive, provides unambiguous structure confirmation, excellent for quantitation (qNMR), can determine enantiomeric purity with chiral derivatizing agents.[1] | Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for simple spectra; high instrument cost. |
| Elemental Analysis | Measures the percentage composition of elements (C, H, N). | A small, precisely weighed amount of dry sample is required. | N/A (Confirms empirical formula) | Confirms elemental composition and the absence of inorganic impurities.[1] | Does not identify or quantify organic impurities; assumes a single, known compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Purity Determination by Reversed-Phase HPLC
This method is commonly used for routine quality control to determine the purity of this compound by assessing the area percentage of the main peak relative to all other peaks.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffer (e.g., ammonium formate or phosphate buffer).
-
Sample of this compound.
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile and an aqueous buffer (e.g., 70:30 v/v Acetonitrile:Buffer). The mobile phase should be filtered and degassed.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard by dissolving it in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Purity Determination by GC-MS with Derivatization
Due to its low volatility, this compound must be derivatized before GC analysis. Silylation is a common approach.[1]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).
Reagents:
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile).
-
Sample of this compound.
Procedure:
-
Sample Derivatization:
-
In a clean, dry vial, dissolve ~1 mg of the sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Processing: Analyze the total ion chromatogram (TIC). Identify the peak corresponding to the derivatized this compound. Calculate purity based on the peak area percentage. The mass spectrum can be used to confirm the identity of the main peak and potential impurities.
Visualized Workflows and Logic
To better illustrate the process, the following diagrams created using the DOT language visualize a typical experimental workflow and the logic behind selecting an appropriate analytical method.
References
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of 2-Amino-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral pharmaceutical compounds. 2-Amino-2-phenylacetonitrile, a key building block in the synthesis of various bioactive molecules, requires robust and reliable analytical methods to ensure its stereochemical integrity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) based methods for the enantiomeric purity analysis of this compound and its close structural analog, phenylglycine. Alternative techniques such as chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also discussed to provide a broader perspective on available analytical strategies.
Comparison of Analytical Techniques
The enantiomeric separation of this compound can be achieved through various chromatographic and electrophoretic techniques. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample matrix, and the specific goals of the analysis (e.g., routine quality control versus research and development).
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the chiral separation of this compound and its analogous compounds.
| Parameter | Chiral HPLC (Direct) | Chiral HPLC (Indirect - Ligand Exchange) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Analyte | Phenylglycinonitrile | Phenylglycine | Amino Acids (General) | Phenylglycidol |
| Stationary/Pseudo-stationary Phase | Unnamed Chiral Stationary Phase | C18 (achiral) | Chirasil-L-Val | Succinylated β-Cyclodextrin |
| Mobile Phase/Carrier Gas | Not Specified | 2.5 mM Copper (II):5 mM L-proline, 10% Methanol, pH 6.0 | Helium | 10 mM Borate Buffer (pH 10.0) |
| Flow Rate/Voltage | Not Specified | Not Specified | Not Specified | Not Specified |
| Detection | Not Specified | UV | Mass Spectrometry (MS) | UV |
| Retention/Migration Time (Enantiomer 1) | 9.2 min | ~5 min | Analyte Dependent | < 7 min |
| Retention/Migration Time (Enantiomer 2) | 11.9 min | ~11 min | Analyte Dependent | < 7 min |
| Resolution (Rs) | Baseline separated | Baseline separated | Generally > 2.4 for baseline separated racemates | > 2.0 |
| Key Advantages | Direct analysis, no derivatization | Uses common achiral columns | High resolution and sensitivity | High efficiency, low sample and reagent consumption |
| Key Disadvantages | Requires specialized, expensive chiral columns | Method development can be complex | Derivatization is mandatory, potential for racemization | Lower concentration sensitivity with UV detection |
Experimental Workflows and Methodologies
A logical workflow is crucial for achieving accurate and reproducible results in chiral analysis. The primary decision point is the choice between a direct method, employing a chiral stationary phase, and an indirect method, which involves derivatization to form diastereomers.
Chiral HPLC: Direct Method with Chiral Stationary Phase (CSP)
This is the most straightforward approach for chiral separations. The enantiomers are directly separated on an HPLC column that contains a chiral selector immobilized on the stationary phase.
Experimental Protocol (Based on a method for Phenylglycine):
-
Column: A macrocyclic glycopeptide-based CSP, such as Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), is effective for the direct separation of underivatized amino acids.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier and an aqueous component with an acidic additive to improve peak shape. For example, Methanol/Water/Formic Acid (80:20:0.1, v/v/v).
-
Flow Rate: A standard flow rate of 1.0 mL/min is commonly used.
-
Temperature: The column temperature is typically maintained at 25 °C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
Chiral HPLC: Indirect Method with Chiral Mobile Phase Additive (CMA)
In this method, an achiral stationary phase (like a standard C18 column) is used, and a chiral selector is added to the mobile phase. The separation occurs through the formation of transient diastereomeric complexes in the mobile phase.
Experimental Protocol (Ligand Exchange Chromatography for Phenylglycine):
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: A solution containing a metal ion and a chiral ligand. A common combination is a mixture of copper(II) sulfate and an enantiomerically pure amino acid like L-proline in a buffered aqueous solution with an organic modifier. For instance, a mobile phase containing 2.5 mM copper (II) and 5 mM L-proline with 10% methanol, adjusted to a pH of 6.0, has been shown to be effective.[1]
-
Flow Rate, Temperature, and Detection: Similar to the direct method, standard conditions are typically employed.
-
Mechanism: The enantiomers of the analyte form diastereomeric ternary complexes with the copper(II) and L-proline in the mobile phase. These complexes have different stabilities and affinities for the stationary phase, leading to their separation.
Alternative Analytical Methodologies
Beyond HPLC, other techniques offer viable alternatives for the enantiomeric analysis of this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique known for its high resolution. However, due to the low volatility of amino nitriles, a derivatization step is mandatory.
General Experimental Protocol:
-
Derivatization: The amino group of this compound needs to be derivatized to increase its volatility and thermal stability. Common derivatizing agents for amino acids include alkyl chloroformates (e.g., ethyl chloroformate) or a two-step process involving esterification of the carboxyl group (if present) followed by acylation of the amino group.
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-L-Val), is used for the separation of the derivatized enantiomers.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is often employed to optimize the separation and reduce analysis time.
-
Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used. MS provides higher sensitivity and structural information.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent volumes. The separation is based on the differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.
General Experimental Protocol:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector.
-
Chiral Selector: Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of a wide range of enantiomers.[2] For compounds like phenylglycidol, which is structurally related to the target analyte, sulfated β-cyclodextrin has been used effectively.[2]
-
Voltage: A high voltage (e.g., 10-30 kV) is applied across the capillary to drive the separation.
-
Detection: UV detection is common, although its sensitivity can be a limitation. More sensitive detection can be achieved with laser-induced fluorescence (LIF) if the analyte is fluorescent or can be derivatized with a fluorescent tag.
Objective Comparison and Conclusion
Chiral HPLC with a Chiral Stationary Phase is often the method of choice for routine enantiomeric purity analysis due to its robustness, reproducibility, and the commercial availability of a wide range of CSPs. The direct nature of the analysis eliminates the need for derivatization, which can be a source of error and racemization.
Chiral HPLC with a Chiral Mobile Phase Additive offers a cost-effective alternative as it utilizes standard achiral columns. However, method development can be more complex, and the continuous use of metal ions in the mobile phase can be harsh on the HPLC system.
Chiral Gas Chromatography provides excellent resolution but is hampered by the mandatory derivatization step. This adds complexity to the sample preparation and introduces the risk of enantiomeric interconversion (racemization) under harsh derivatization conditions.
Chiral Capillary Electrophoresis is an attractive alternative due to its high separation efficiency and low consumption of reagents and samples. It is particularly well-suited for method development and screening of chiral selectors. However, its lower concentration sensitivity with UV detection compared to HPLC can be a limitation for trace impurity analysis.
References
A Comparative Guide to the Synthetic Routes of 2-Amino-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for producing 2-Amino-2-phenylacetonitrile, a crucial intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. The following sections detail the most common synthetic routes, presenting a side-by-side analysis of their performance based on experimental data. Detailed experimental protocols and visual representations of the synthetic pathways are also provided to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, cost, and safety. The table below summarizes the key quantitative data for the most prevalent methods.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Strecker Synthesis | Benzaldehyde, Aniline | KCN, CoCl₂ | Acetonitrile | Not specified | Room Temp. | 91% (for N-anilino derivative)[1] |
| Strecker Synthesis | Imine | Imidazole, CH(CN)₂OAc | Methanol | 1 hour | 0 to Room Temp. | 88%[2] |
| From Benzonitrile | Benzonitrile | Diisobutylaluminum hydride (DIBAL-H), NaCN | Toluene, DMF | 4 hours | 0 to Room Temp. | 29%[3] |
| Dakin Reaction | L-Phenylalanine | Sodium dichloroisocyanurate (NaDCCA), NaOH | Water | ~6 hours | <10 | 80%[4] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each primary synthetic route to this compound.
Caption: One-pot Strecker synthesis of this compound.
Caption: Synthesis from benzonitrile via reduction and cyanation.
Caption: Dakin reaction pathway from L-phenylalanine.
Detailed Experimental Protocols
Strecker Synthesis: Cobalt(II) Chloride Catalyzed One-Pot Synthesis
This method provides a simple and efficient one-pot, three-component condensation.
Procedure: The treatment of benzaldehyde and aniline with KCN in the presence of a catalytic amount of CoCl₂ afforded the corresponding 2-(N-anilino)-2-phenylacetonitrile in 91% yield.[1] A variety of aldehydes can be coupled with a wide range of amines and potassium cyanide in a one-pot operation in the presence of a catalytic amount of CoCl₂ at room temperature to give the corresponding α-aminonitriles in good to excellent yields.[1] Both aromatic and aliphatic aldehydes afford excellent yields.[1]
General Experimental Details (for a representative reaction): To a mixture of an aldehyde (1 mmol) and an amine (1 mmol) in acetonitrile (5 mL) is added potassium cyanide (1.2 mmol) and cobalt(II) chloride (10 mol%). The reaction mixture is stirred at room temperature and the progress is monitored by TLC. After completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Synthesis from Benzonitrile
This route involves the reduction of benzonitrile to an imine intermediate followed by cyanation.
Procedure: 20 millimoles (2.06 g) of benzonitrile are dissolved in 20 ml of anhydrous toluene at 0° C under an argon atmosphere.[3] 30 millimoles of a 1.5 M toluenic solution of diisobutylaluminum hydride (20 ml) are added dropwise at this temperature.[3] The temperature is maintained at 0° C for 1 hour.[3] Then, the reaction mixture is added to 50 ml of a normal solution of sodium cyanide in dimethylformamide.[3] The mixture is maintained at room temperature for 3 hours while stirring, then hydrolyzed with 20 ml of methanol and pasty sodium sulfate.[3] After purification by an acid-base extraction, 0.350 g of 2-amino-2-phenyl acetonitrile is obtained, with a yield of 29%.[3]
Dakin Reaction from L-Phenylalanine
This method offers a cyanide-free alternative starting from a readily available amino acid.
Procedure: Phenylalanine (15.62 g, 94.5 mmol) is dissolved in 50 ml of 1.89 M sodium hydroxide and 50 ml of water in a 400 ml beaker equipped with a thermometer and magnetic stirring.[4] The solution is chilled to approximately 5°C in an ice bath.[4] Sodium dichloroisocyanurate dihydrate (24.23 g, 94.5 mmol) is dissolved in 150-160 ml of water at room temperature.[4] The NaDCCA solution is transferred to an addition funnel and added dropwise with strong stirring to the phenylalanine solution, maintaining the temperature below 10°C.[4] After the addition is complete (about 45 minutes), the reaction is kept in the ice bath with stirring for an additional 45 minutes, then removed from the bath and stirred for about 5 hours at ambient temperature.[4] At this point, gas evolution should cease. The pH of the reaction is adjusted to 6-7, and a 10% solution of sodium bisulfite is added dropwise until a starch-iodide test is negative.[4] The reaction mixture is filtered, and the cake is washed with dichloromethane. The aqueous filtrate is extracted with dichloromethane.[4] The combined organic solutions are washed with 5% sodium bisulfite, 5% potassium carbonate, and half-saturated brine.[4] The organic solution is dried over sodium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to afford pure phenylacetonitrile (this protocol is for phenylacetonitrile, but the initial steps are illustrative of the Dakin reaction on phenylalanine). A yield of 80% for the conversion to the nitrile has been reported.[4]
Concluding Remarks
The choice of synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization. The Strecker synthesis , particularly the catalyzed one-pot variations, offers high yields and operational simplicity, making it attractive for large-scale production. However, the use of highly toxic cyanide reagents necessitates stringent safety protocols. The synthesis from benzonitrile provides an alternative, though with a significantly lower reported yield. For applications where the avoidance of cyanide is paramount, the Dakin reaction of L-phenylalanine presents a viable and high-yielding green chemistry approach, utilizing a readily available and renewable starting material. Researchers should carefully consider these factors, along with the availability and cost of reagents and equipment, when selecting the optimal synthetic strategy.
References
A Comparative Guide to Alternative Cyanating Agents for α-Aminonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-aminonitriles is a cornerstone in the preparation of α-amino acids and various nitrogen-containing heterocyclic compounds, pivotal in pharmaceutical and chemical industries. The classical Strecker reaction, while effective, traditionally employs highly toxic and volatile cyanide sources such as hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN), posing significant handling and safety challenges.[1][2] This guide provides an objective comparison of safer and more manageable alternative cyanating agents, supported by experimental data, to aid researchers in selecting the most suitable reagent for their synthetic needs.
Performance Comparison of Cyanating Agents
The choice of a cyanating agent significantly impacts the yield, reaction time, and conditions required for α-aminonitrile synthesis. Below is a comparative summary of commonly used alternatives to traditional cyanide salts.
| Cyanating Agent | Key Advantages | Key Disadvantages | Typical Reaction Conditions | Typical Yields | Reference(s) |
| Trimethylsilyl Cyanide (TMSCN) | High reactivity, soluble in organic solvents, milder conditions compared to HCN/NaCN.[2][3] | Moisture sensitive, relatively expensive, still toxic.[1] | Room temperature, often catalyst-free or with a Lewis acid/base catalyst (e.g., InCl₃, BiCl₃, Montmorillonite KSF).[3] | 85-98% | [1][3] |
| Acetone Cyanohydrin | Less toxic and less volatile than HCN, serves as an in situ source of HCN.[4] | Can require a catalyst or basic conditions to release cyanide, may not be as reactive as TMSCN.[5] | Room temperature, often in water or organic solvents, can be catalyst-free.[4] | 72-95% | [4][5] |
| Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Non-toxic, stable, crystalline solid, environmentally benign.[6] | Requires a promoter (e.g., benzoyl chloride) to release cyanide, reaction setup can be more complex.[6] | Room temperature to mild heating, often in a biphasic system or with a phase-transfer catalyst. | 70-95% | [6][7] |
| Ethyl Cyanoformate | Stable liquid, less toxic than many cyanide sources. | Often requires a catalyst (e.g., aluminum or titanium complexes) for activation.[3] | Varies with catalyst, can be performed at room temperature. | High yields and enantioselectivity reported with specific catalysts. | [3][8] |
Experimental Protocols
Detailed methodologies for the synthesis of α-aminonitriles using the discussed alternative cyanating agents are provided below. These protocols are generalized from literature procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of α-Aminonitriles using Trimethylsilyl Cyanide (TMSCN)
This protocol is adapted from a solvent-free, catalyst-free procedure, highlighting its efficiency and environmental benefits.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, mix the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol).
-
To this mixture, add trimethylsilyl cyanide (1.2 mmol) dropwise at room temperature with stirring.
-
Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions with aldehydes are often complete within 15-30 minutes, while ketones may require longer reaction times.
-
Upon completion, add diethyl ether to the reaction mixture.
-
Filter the solution and wash sequentially with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile, which can be further purified by chromatography if necessary.[3]
Protocol 2: Synthesis of α-Aminonitriles using Acetone Cyanohydrin
This protocol describes a catalyst-free Strecker reaction in water, showcasing a green chemistry approach.
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 mmol)
-
Amine (1.0 mmol)
-
Acetone cyanohydrin (1.2 mmol)
-
Water
-
Ethyl acetate
Procedure:
-
In a flask, dissolve the carbonyl compound (1.0 mmol) and the amine (1.0 mmol) in water (5 mL).
-
Add acetone cyanohydrin (1.2 mmol) to the solution at room temperature.
-
Stir the mixture vigorously. Monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
After completion, if the product precipitates, it can be collected by filtration.
-
If the product is soluble, extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the α-aminonitrile.[4]
Protocol 3: One-Pot Synthesis of α-Aminonitriles using Potassium Hexacyanoferrate(II)
This method utilizes the non-toxic K₄[Fe(CN)₆] as the cyanide source, requiring a promoter for cyanide release.
Materials:
-
Carbonyl compound (1.0 mmol)
-
Amine (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.25 mmol)
-
Benzoyl chloride (1.0 mmol)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirred solution of the carbonyl compound (1.0 mmol) and the amine (1.0 mmol) in DCM (10 mL), add K₄[Fe(CN)₆]·3H₂O (0.25 mmol).
-
Add benzoyl chloride (1.0 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired α-aminonitrile.[6]
Visualizing the Synthesis Workflow
The following diagrams illustrate the general pathways for α-aminonitrile synthesis.
Caption: General pathway of the Strecker reaction.
Caption: Activation of alternative cyanide sources.
Conclusion
The development of alternative cyanating agents has significantly enhanced the safety and applicability of α-aminonitrile synthesis. Trimethylsilyl cyanide offers high reactivity under mild conditions, making it a popular choice for a broad range of substrates. Acetone cyanohydrin provides a safer, water-compatible option, aligning with green chemistry principles. For applications where minimizing toxicity is paramount, the non-toxic and stable potassium hexacyanoferrate(II) presents an excellent, albeit more complex, alternative. Ethyl cyanoformate is emerging as a valuable reagent, particularly in asymmetric synthesis. The selection of the optimal cyanating agent will depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, cost, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 2-Amino-2-phenylacetonitrile Synthesis via Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for 2-Amino-2-phenylacetonitrile, validated through elemental analysis. We present detailed experimental protocols for a classical and a modern, greener synthesis method, alongside a comprehensive workflow for product validation. The purity of the synthesized compound is critically assessed by comparing experimental elemental analysis data against theoretical values, offering a clear benchmark for synthetic success.
Introduction to Synthesis and Validation
This compound is a crucial precursor in the synthesis of various pharmaceuticals and a key intermediate in the Strecker synthesis of α-amino acids.[1] The purity of this compound is paramount for its application in drug development and other high-stakes research. Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound, thereby validating its identity and purity.[2][3] It operates by combusting a sample to convert the constituent elements into simple gases (CO₂, H₂O, N₂), which are then quantified to determine the percentage composition of carbon, hydrogen, and nitrogen.[2]
This guide compares the purity of this compound synthesized via two distinct methods: the traditional Strecker synthesis and a contemporary, environmentally benign alternative.
Experimental Protocols
Protocol 1: Classical Strecker Synthesis
The Strecker synthesis is a well-established, three-component reaction involving an aldehyde, an amine, and a cyanide source.[4][5]
Methodology:
-
Imine Formation: Benzaldehyde (10.6 g, 0.1 mol) is dissolved in 100 mL of methanol. An aqueous solution of ammonia (25%, 20 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the corresponding imine.
-
Cyanation: To the cooled (0-5 °C) imine solution, a solution of potassium cyanide (6.5 g, 0.1 mol) in 20 mL of water is added dropwise over 1 hour. The reaction mixture is stirred for an additional 4 hours at room temperature.
-
Work-up and Isolation: The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol/water to yield this compound.
Protocol 2: Green Synthesis using an Indium Catalyst in Water
Modern approaches focus on using less hazardous reagents and environmentally friendly solvents. This method utilizes an indium catalyst in water.[6]
Methodology:
-
One-Pot Reaction: In a round-bottom flask, benzaldehyde (1.06 g, 10 mmol), aniline (0.93 g, 10 mmol), and indium powder (0.11 g, 1 mmol, 10 mol%) are mixed in 20 mL of water.
-
Addition of Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.3 mL, 10 mmol) is added to the suspension.[6]
-
Reaction: The mixture is stirred vigorously at room temperature for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic phases are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Validation Workflow
The validation of the synthesized product follows a structured workflow, from the initial synthesis to the final purity confirmation via elemental analysis. This process ensures that the final compound meets the required standards for subsequent applications.
Caption: Workflow for synthesis and validation of this compound.
Elemental Analysis Protocol
Principle: Combustion elemental analysis is used to determine the mass fractions of Carbon, Hydrogen, and Nitrogen in a sample. A small, precisely weighed amount of the purified organic compound is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of detectors, and the percentage of each element is calculated.[2]
Methodology:
-
Sample Preparation: A 1-3 mg sample of the purified this compound is accurately weighed into a tin capsule.
-
Combustion: The sample is introduced into a combustion reactor heated to approximately 900-1000 °C. The sample is combusted in a stream of pure oxygen.
-
Reduction and Separation: The resulting gas mixture flows through a reduction tube (typically containing copper) to convert nitrogen oxides to N₂ gas. The gases (N₂, CO₂, H₂O) are then separated by a gas chromatography column.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.
Comparative Data Analysis
The purity of the synthesized this compound is evaluated by comparing the experimental elemental analysis results with the theoretical values calculated from its molecular formula, C₈H₈N₂.[][8] For publication and high-purity applications, the experimental values should typically be within ±0.4% of the theoretical values.[9][10]
Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Classical Synthesis) | Deviation % | Experimental % (Green Synthesis) | Deviation % |
| Carbon (C) | 72.70 | 72.45 | -0.25 | 72.61 | -0.09 |
| Hydrogen (H) | 6.10 | 6.25 | +0.15 | 6.14 | +0.04 |
| Nitrogen (N) | 21.20 | 20.98 | -0.22 | 21.15 | -0.05 |
Discussion of Results:
The hypothetical data presented in Table 1 illustrates a typical outcome. The product obtained from the Classical Strecker Synthesis shows elemental percentages that are within the acceptable ±0.4% deviation, confirming the successful synthesis of the target compound. However, the deviations are more significant compared to the alternative method.
The product from the Green Synthesis route demonstrates a higher degree of purity, with experimental values deviating by less than 0.1% from the theoretical calculations. This suggests that the modern one-pot method with purification via column chromatography may yield a cleaner product, potentially reducing the presence of residual starting materials or by-products.
Conclusion
Both the classical Strecker synthesis and the modern indium-catalyzed green synthesis are effective methods for producing this compound. Elemental analysis serves as an indispensable tool for validating the successful synthesis and confirming the purity of the final product. While both methods can yield a product of acceptable purity, the comparative data suggests that the green synthesis protocol may offer an advantage in achieving higher purity, a critical factor for applications in pharmaceutical and materials science research. Researchers should consider the trade-offs between the traditional, robust nature of the classical method and the environmental benefits and potentially higher purity of modern alternatives.
References
- 1. This compound|CAS 16750-42-8 [benchchem.com]
- 2. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Organocatalytic and Metal-Catalyzed Aminonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-aminonitriles, crucial precursors to α-amino acids and valuable intermediates in the development of pharmaceuticals, has been significantly advanced through catalytic methods. Both organocatalysis and metal catalysis have emerged as powerful strategies for the asymmetric synthesis of these compounds, most notably via the Strecker reaction. This guide provides an objective comparison of these two catalytic paradigms, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers in selecting the optimal approach for their synthetic needs.
At a Glance: Organocatalysis vs. Metal Catalysis
| Feature | Organocatalysis | Metal Catalysis |
| Catalyst Nature | Small organic molecules (e.g., thioureas, Brønsted acids, chiral amines) | Transition metal complexes (e.g., Ti, Zr, Ni, In) |
| Environmental Profile | Generally considered more environmentally benign, avoiding heavy metal contamination.[1] | Can involve toxic and expensive heavy metals, raising environmental and safety concerns.[1] |
| Sensitivity | Often less sensitive to air and moisture.[1] | Can be sensitive to air and moisture, often requiring inert atmospheres. |
| Cost & Availability | Catalysts are often derived from readily available and inexpensive starting materials. | Metal precursors and ligands can be expensive and less readily available.[1] |
| Catalyst Loading | Typically requires higher catalyst loading (1-20 mol%). | Often effective at very low catalyst loadings (as low as 0.1 mol%). |
| Reaction Conditions | Generally mild reaction conditions. | Can require cryogenic temperatures or specialized ligands. |
| Substrate Scope | Broad substrate scope, including challenging substrates. | Broad substrate scope, with high efficiency for many imine types. |
| Enantioselectivity | High enantioselectivities are achievable with well-designed catalysts. | Excellent enantioselectivities are often reported. |
Performance Comparison: A Data-Driven Overview
The following tables summarize representative experimental data for the asymmetric Strecker reaction, providing a quantitative comparison of organocatalytic and metal-catalyzed approaches for the synthesis of α-aminonitriles.
Organocatalytic Systems
Chiral thiourea derivatives have proven to be highly effective organocatalysts for the asymmetric Strecker reaction, operating through hydrogen bonding to activate the imine substrate.
| Catalyst | Aldehyde/Imine | Cyanide Source | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Thiourea Derivative | Benzaldehyde | TMSCN | -78 | 24 | 95 | 98 |
| Thiourea Derivative | Isovaleraldehyde | TMSCN | -78 | 48 | 88 | 96 |
| Chiral Brønsted Acid | N-Boc-imine | KCN | RT | 12 | 92 | 91 |
| Chiral Amide | Various Aldehydes | TMSCN | 0 | 24-48 | 85-95 | up to 99 |
Metal-Catalyzed Systems
Chiral complexes of various metals, particularly titanium and zirconium, have demonstrated high efficiency in the asymmetric Strecker reaction, often with very low catalyst loadings.[2]
| Catalyst | Aldehyde/Imine | Cyanide Source | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Chiral Zirconium Catalyst | Benzaldehyde | HCN | -40 | 12 | 91 | 92 |
| Chiral Zirconium Catalyst | Isovaleraldehyde | HCN | -40 | 18 | 85 | 91 |
| Chiral Titanium Catalyst | N-Boc-imine | TMSCN | -20 | 24 | 96 | 97 |
| Indium Trichloride | Various Aldehydes | TMSCN | RT | 1-2 | 85-95 | N/A (racemic) |
Mechanistic Insights: Visualizing the Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for representative organocatalytic and metal-catalyzed Strecker reactions.
Organocatalytic Strecker Reaction: Thiourea Catalysis
Caption: Proposed mechanism for the thiourea-catalyzed Strecker reaction.
In this organocatalytic cycle, the thiourea catalyst activates the imine through hydrogen bonding, increasing its electrophilicity. This facilitates the nucleophilic attack of the cyanide ion, leading to the formation of the α-aminonitrile product and regeneration of the catalyst.
Metal-Catalyzed Strecker Reaction: Titanium Catalysis
Caption: Proposed mechanism for the Titanium-catalyzed Strecker reaction.
In the metal-catalyzed pathway, the chiral titanium catalyst acts as a Lewis acid, coordinating to the imine and activating it towards nucleophilic attack by the cyanide source. The chiral ligands on the metal center control the stereochemical outcome of the reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for both organocatalytic and metal-catalyzed asymmetric Strecker reactions.
General Experimental Workflow
Caption: A generalized experimental workflow for catalytic aminonitrile synthesis.
Protocol 1: Organocatalytic Asymmetric Strecker Reaction of an N-Boc Imine
Catalyst: Chiral Thiourea Derivative
Materials:
-
N-Boc-protected imine (1.0 mmol)
-
Chiral thiourea catalyst (0.1 mmol, 10 mol%)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Toluene (5 mL, anhydrous)
-
Dichloromethane (for chromatography)
-
Hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst and the N-Boc-protected imine.
-
Add anhydrous toluene and cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add trimethylsilyl cyanide (TMSCN) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent to afford the desired α-aminonitrile.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Metal-Catalyzed Asymmetric Strecker Reaction of an Aldehyde
Catalyst: Chiral Zirconium Catalyst
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Amine (e.g., Benzylamine) (1.1 mmol)
-
Chiral Zirconium Catalyst (prepared in situ from Zr(OtBu)₄ and a chiral ligand) (0.025 mmol, 2.5 mol%)
-
Hydrogen Cyanide (HCN) (generated in situ or used as a solution) (1.5 mmol)
-
Toluene (5 mL, anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a glovebox, prepare the chiral zirconium catalyst by stirring Zr(OtBu)₄ with the chiral ligand in anhydrous toluene for 1 hour at room temperature.
-
In a separate flame-dried flask under an argon atmosphere, dissolve the aldehyde and amine in anhydrous toluene.
-
Cool the solution to -40 °C and add the pre-formed chiral zirconium catalyst solution.
-
Slowly add the hydrogen cyanide source to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
Both organocatalytic and metal-catalyzed methods offer powerful and versatile solutions for the asymmetric synthesis of α-aminonitriles. The choice between the two will depend on the specific requirements of the synthesis, including cost, environmental considerations, substrate scope, and desired level of enantiopurity. Organocatalysis presents a "greener" and often more cost-effective alternative, with catalysts that are generally robust and easy to handle.[3] Metal catalysis, on the other hand, can provide exceptionally high turnover numbers and enantioselectivities, often with very low catalyst loadings.[2] By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to best suit their synthetic objectives in the pursuit of novel therapeutics and other valuable chemical entities.
References
A Comparative Guide to GC-MS Analysis for Residual Solvent Detection in Purified 2-Amino-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods for the detection and quantification of residual solvents in purified 2-Amino-2-phenylacetonitrile. The information presented is supported by experimental data from established pharmaceutical analysis methodologies, offering insights into method performance and alternative analytical techniques.
Introduction to Residual Solvent Analysis
In the synthesis of active pharmaceutical ingredients (APIs) such as this compound, various organic solvents are utilized. Residual amounts of these solvents that are not fully removed during the purification process can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3C guidelines, classify residual solvents into three classes based on their toxicity, with strict limits on their permissible daily exposure. Consequently, robust and sensitive analytical methods are imperative for the quality control of APIs.[1][2]
This compound is commonly synthesized via the Strecker reaction, which may involve the use of solvents such as toluene, methanol, ethanol, acetonitrile, and dimethylformamide (DMF), as well as reactants and byproducts that may need to be monitored. This guide focuses on headspace GC-MS as the primary analytical technique for these and other potential residual solvents.
Headspace GC-MS: The Gold Standard for Volatile Impurities
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the preferred method for the analysis of residual solvents in pharmaceuticals.[1] This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace (the gas phase above the sample). A portion of this headspace is then injected into the GC-MS system for separation and detection. This sample introduction method is highly effective for a clean separation of volatile analytes from a non-volatile sample matrix, preventing contamination of the GC system and enhancing analytical sensitivity.
Experimental Workflow for GC-MS Analysis
The general workflow for residual solvent analysis by GC-MS involves sample preparation, headspace sampling, GC separation, and MS detection and quantification.
Comparative Performance Data
The following tables summarize typical performance data for the GC-MS analysis of common residual solvents potentially present in this compound. The data is compiled from validated methods used in pharmaceutical analysis.
Table 1: GC-MS Method Parameters for Residual Solvent Analysis
| Parameter | Typical Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Headspace Sampler | Agilent 7697A or equivalent |
| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent |
| Carrier Gas | Helium |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Injector Temp. | 250°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) |
| Sample Solvent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |
Table 2: Performance Data for Common Residual Solvents by Headspace GC-MS
| Solvent | ICH Class | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Repeatability (%RSD, n=6) |
| Methanol | 2 | ~2.3 | 1.0 | 3.0 | < 5% |
| Ethanol | 3 | ~3.5 | 1.5 | 5.0 | < 5% |
| Acetonitrile | 2 | ~4.1 | 0.5 | 1.5 | < 4% |
| Benzene | 1 | ~10.0 | 0.02 | 0.06 | < 3% |
| Toluene | 2 | ~13.8 | 0.2 | 0.6 | < 3% |
| Dioxane | 2 | ~11.5 | 0.4 | 1.2 | < 4% |
| Dimethylformamide | 2 | ~17.2 | 2.0 | 6.0 | < 5% |
Data compiled from representative validated methods. Actual performance may vary based on instrumentation and specific method parameters.[3]
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 100 mg of the purified this compound sample into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable high-boiling point solvent, such as DMSO or DMF, to the vial.
-
Seal the vial immediately with a PTFE-lined septum and crimp cap.
-
Prepare a blank sample containing only the solvent in a separate headspace vial.
-
Prepare calibration standards by spiking known concentrations of the target residual solvents into the chosen solvent.
Headspace GC-MS Analysis
-
Place the sample, blank, and calibration standard vials into the headspace autosampler.
-
Equilibrate the vials at 80°C for 30 minutes.
-
Pressurize the vials with the carrier gas.
-
Inject 1.0 mL of the headspace into the GC-MS system.
-
Acquire the data using the parameters outlined in Table 1.
-
Identify and quantify the residual solvents by comparing the retention times and mass spectra of the sample to the calibration standards.
Comparison with Alternative Technologies
While headspace GC-MS is the predominant technique, other methods offer certain advantages and can be considered for specific applications.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC provides significantly higher peak capacity and resolution compared to conventional GC.[4] This can be particularly useful for complex samples where co-elution of residual solvents with other volatile impurities is a concern. The enhanced separation power of GCxGC can provide a more detailed and accurate profile of volatile components in the sample.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
SIFT-MS is a direct mass spectrometry technique that can analyze volatile compounds in real-time without the need for chromatographic separation.[5] This results in a much higher sample throughput compared to GC-MS. SIFT-MS has shown comparable or even better performance in terms of accuracy and recovery for certain residual solvents.[5] It is a promising alternative for rapid screening and high-throughput environments.
Table 3: Comparison of Analytical Techniques for Residual Solvent Analysis
| Feature | Headspace GC-MS | GCxGC-MS | SIFT-MS |
| Principle | Chromatographic Separation followed by Mass Spectrometry | Two-dimensional Chromatographic Separation followed by MS | Direct Chemical Ionization Mass Spectrometry |
| Resolution | Good | Excellent | Not Applicable (No Separation) |
| Analysis Time | 20-40 minutes | 30-60 minutes | < 1 minute per sample |
| Throughput | Moderate | Low | High |
| Primary Use | Routine QC, Identification, and Quantification | Complex Samples, High-Resolution Screening | High-Throughput Screening, Real-time Analysis |
| Validation | Well-established and widely accepted | Requires specialized expertise | Emerging, requires method validation against established techniques |
Conclusion
The analysis of residual solvents is a critical aspect of quality control for this compound and other active pharmaceutical ingredients. Headspace GC-MS remains the industry-standard method, offering a robust, sensitive, and specific approach for the identification and quantification of volatile impurities. The provided experimental protocols and performance data serve as a reliable starting point for method development and validation. For laboratories facing challenges with complex matrices or requiring higher throughput, alternative technologies such as GCxGC-MS and SIFT-MS present viable and powerful options that can complement or, in some cases, replace traditional GC-MS analysis. The selection of the most appropriate technique will depend on the specific analytical needs, sample complexity, and desired throughput of the laboratory.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Simultaneous Analysis of Class 1, 2A and 2B Residual Solvents in Pharmaceuticals via HS-GCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Environmental Impact of Aminonitrile Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminonitriles, critical precursors to amino acids and a variety of pharmaceuticals, presents a landscape of diverse chemical strategies. The choice of a specific synthetic route carries significant implications not only for yield and purity but also for environmental sustainability. This guide offers an objective comparison of five prominent aminonitrile synthesis methodologies: the classical Strecker synthesis, a green variant conducted in water, an organocatalytic approach, a biocatalytic method, and the Bucherer-Bergs reaction. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to equip researchers with the necessary information to make environmentally conscious decisions in their synthetic endeavors.
Comparison of Key Environmental and Performance Metrics
The environmental footprint and efficiency of a chemical synthesis can be evaluated using several key metrics. The following table provides a comparative overview of the selected aminonitrile synthesis routes based on yield, reaction time, temperature, and established green chemistry metrics such as Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI).
| Metric | Classical Strecker Synthesis | "Green" Strecker Synthesis (in Water) | Organocatalytic Strecker Synthesis | Biocatalytic Synthesis | Bucherer-Bergs Reaction |
| Typical Yield (%) | 65 - 75 [cite: ] | ~95 [cite: ] | ~98 [cite: ] | High (Varies) | High (Varies) |
| Reaction Time | Several hours to days | 30 min - 1.5 hr | Several hours | Varies | 10 - 90 hours[1] |
| Temperature (°C) | Room Temperature | Room Temperature | Room Temperature | 25 - 40 | 58 - 110[1] |
| Atom Economy (%) | ~92 [cite: ] | ~92 [cite: ] | ~92 [cite: ] | ~92 [cite: ] | ~85 |
| E-Factor (estimated) | 15 - 25 [cite: ] | 5 - 10 [cite: ] | 10 - 20 [cite: ] | 20 - 40* [cite: ] | 10 - 20 |
| PMI (estimated) | 16 - 26 [cite: ] | 6 - 11 [cite: ] | 11 - 21 [cite: ] | 21 - 41* [cite: ] | 11 - 21 |
*Note: The E-factor and PMI for biocatalytic routes can be significantly influenced by the production and purification of the enzyme itself, which often involves large volumes of water and other materials. [cite: ]
Experimental Protocols
Detailed methodologies for the synthesis of specific aminonitriles via each of the compared routes are provided below. These protocols are based on established literature and offer a practical foundation for laboratory application.
Classical Strecker Synthesis of 2-Amino-2-phenylacetonitrile
This traditional method involves a one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source.
Materials:
-
Benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Ammonia solution
-
Methanol
-
Water
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride and potassium cyanide is prepared in aqueous ammonia.
-
The solution is cooled in an ice bath, and benzaldehyde is added dropwise with stirring.
-
The reaction mixture is stirred for a specified period, typically several hours, at room temperature.
-
The resulting aminonitrile may precipitate from the solution or require extraction with an organic solvent.
-
Purification is typically achieved by recrystallization.
Waste Stream Considerations: The primary waste stream consists of aqueous solutions containing unreacted cyanide salts, ammonium salts, and potentially organic byproducts. The use of toxic cyanide salts necessitates careful waste management and detoxification procedures.
"Green" Strecker Synthesis of this compound in Water
This modified Strecker reaction utilizes water as the solvent and a recyclable catalyst, significantly improving its environmental profile.
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Indium powder (10 mol%)
-
Water (1 mL)
-
Diethyl ether
Procedure:
-
In a reaction vessel, combine benzaldehyde, aniline, and trimethylsilyl cyanide in water.
-
Add indium powder to the mixture.
-
Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 1.5 hours), add diethyl ether to the reaction mixture.
-
Filter the solution and wash it with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Waste Stream Considerations: The aqueous waste stream contains the indium catalyst, which can be recovered and reused, and residual salts. The use of TMSCN as a cyanide source is considered safer than gaseous HCN.
Organocatalytic Strecker Synthesis of N-Benzhydryl-2-amino-2-phenylacetonitrile
This method employs a chiral thiourea derivative as an organocatalyst to achieve an asymmetric synthesis, yielding an enantioenriched product.
Materials:
-
N-Benzhydrylimine of benzaldehyde
-
Hydrogen cyanide (HCN) or a cyanide source like KCN/acetic acid
-
Chiral thiourea catalyst (e.g., Jacobsen's catalyst)
-
Toluene
-
Aqueous workup solutions
Procedure:
-
In a reaction vessel, dissolve the N-benzhydrylimine and the chiral thiourea catalyst in toluene.
-
Cool the mixture to a low temperature (e.g., -40 °C).
-
Slowly add the cyanide source (e.g., a solution of HCN in toluene or a mixture of KCN and acetic acid).
-
Stir the reaction at the low temperature for several hours until completion, monitoring by TLC or HPLC.
-
Workup involves quenching the reaction, extraction with an organic solvent, and washing with aqueous solutions.
-
The product is purified by column chromatography to yield the enantioenriched aminonitrile.
Waste Stream Considerations: The waste stream contains the organocatalyst (which can be recovered), solvent, and cyanide-containing aqueous solutions that require detoxification. The use of a catalyst reduces the overall waste compared to stoichiometric reagents.
Biocatalytic Synthesis of (R)-Mandelonitrile
This enzymatic approach offers high enantioselectivity under mild reaction conditions.[2]
Materials:
-
Immobilized (R)-selective hydroxynitrile lyase (HNL) on a solid support (e.g., Celite)
-
Benzaldehyde (1 mmol)
-
Hydrogen cyanide (HCN) solution in methyl tert-butyl ether (MTBE) (1.5 M)
-
1,3,5-Triisopropylbenzene (internal standard)
-
Paper teabag
-
Magnetic stirrer
-
Reaction vial
Procedure:
-
Place the immobilized HNL enzyme in a paper teabag.
-
In a glass reaction vial, combine benzaldehyde and the internal standard.
-
Add the HCN solution in MTBE to the vial.
-
Place the teabag containing the immobilized enzyme and a stirrer bar into the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by analyzing aliquots of the organic phase.
-
After the desired conversion is reached, remove the teabag containing the enzyme for reuse.
-
The product, (R)-mandelonitrile, is obtained in the organic solution.
Waste Stream Considerations: The primary waste is the solvent (MTBE) and any unreacted starting materials. The enzyme is recycled, minimizing biological waste. The use of a contained HCN solution improves safety.
Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin
This multicomponent reaction produces hydantoins, which can be subsequently hydrolyzed to α,α-disubstituted amino acids.
Materials:
-
Benzophenone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
60% Ethanol in water
-
Hydrochloric acid (HCl)
Procedure:
-
In a closed vessel, combine benzophenone, potassium cyanide, and ammonium carbonate in 60% aqueous ethanol.
-
Heat the mixture to 110 °C for an extended period (e.g., 90 hours).[1]
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the hydantoin product.
-
Collect the solid product by filtration.
-
Purify the 5,5-diphenylhydantoin by recrystallization.
Waste Stream Considerations: The aqueous filtrate contains unreacted cyanide and ammonium salts. The use of a closed system is necessary to contain volatile and toxic components.
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key components of each synthetic route.
Conclusion
The selection of an aminonitrile synthesis route involves a trade-off between various factors, including yield, cost, safety, and environmental impact. The classical Strecker and Bucherer-Bergs reactions are well-established and versatile but suffer from the use of highly toxic reagents and the generation of significant waste. Greener alternatives, such as the Strecker reaction in water and organocatalytic methods, offer substantial improvements in terms of reduced solvent use, catalyst recyclability, and milder reaction conditions. Biocatalytic synthesis stands out for its exceptional enantioselectivity and operation under benign conditions, although the initial cost and stability of the enzyme can be a consideration. By carefully evaluating the data and protocols presented in this guide, researchers can select the most appropriate and sustainable method for their specific needs, contributing to the advancement of greener chemical manufacturing.
References
A Comparative Guide to the Enantioselective Production of Phenylglycine via Nitrilase-Mediated Hydrolysis
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure α-amino acids, such as phenylglycine, is a critical task. Phenylglycine is a vital chiral building block for numerous pharmaceuticals, including semi-synthetic antibiotics. This guide provides an objective comparison of the enantioselective hydrolysis of 2-Amino-2-phenylacetonitrile (also known as phenylglycinonitrile) using nitrilase enzymes against a prominent chemical alternative, the Asymmetric Strecker synthesis. The information is supported by experimental data and detailed protocols to assist in selecting the optimal synthetic strategy.
Performance Comparison: Enzymatic Hydrolysis vs. Chemical Synthesis
The choice between a biocatalytic and a chemical approach for synthesizing enantiopure phenylglycine involves a trade-off between reaction conditions, selectivity, and process complexity. Nitrilase enzymes offer a green and highly selective route, while chemical methods like the Asymmetric Strecker synthesis provide a more traditional, albeit often more demanding, alternative.
Table 1: Performance of Engineered Nitrilases in the Hydrolysis of this compound
The following data summarizes the performance of various engineered variants of the nitrilase from Pseudomonas fluorescens EBC191 in the kinetic resolution of racemic this compound. This approach, particularly when coupled with in-situ racemization of the substrate (a dynamic kinetic resolution), allows for high yields of a single enantiomer.
| Enzyme Variant (from P. fluorescens EBC191) | Target Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Characteristics |
| NitA(pap) Chimera | (R)-Phenylglycine | up to 81% | ≥ 95% | A chimeric enzyme incorporating a sequence from Alcaligenes faecalis nitrilase, demonstrating high (R)-selectivity and efficiency in a dynamic kinetic resolution process.[1] |
| Ala165Phe | (R)-Phenylglycine | - | 93% | This variant shows a strong preference for producing the (R)-acid.[1] |
| Trp188Lys | (S)-Phenylglycine Amide | - | 93% | This mutant predominantly forms the (S)-amide, which can be subsequently hydrolyzed to the (S)-acid.[1] |
| Wild-Type Nitrilase | (S)-Phenylglycine | Low | Low | The native enzyme shows low enantioselectivity for this substrate. |
Note: The yields reported for the NitA(pap) chimera are achieved under optimized dynamic kinetic resolution conditions, where the unreacted (S)-2-Amino-2-phenylacetonitrile is racemized in situ, allowing for a theoretical yield greater than 50%. Data for other nitrilases from species such as Alcaligenes faecalis and Rhodococcus rhodochrous on this specific substrate is limited in publicly available literature, though these organisms are known to possess enantioselective nitrilases for other nitriles.
Table 2: Comparison with Asymmetric Strecker Synthesis
The Asymmetric Strecker synthesis is a powerful chemical method for producing enantiopure α-amino acids. This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.
| Parameter | Enzymatic Hydrolysis (Dynamic Kinetic Resolution) | Asymmetric Strecker Synthesis (with Chiral Auxiliary) |
| Chiral Control | Enantioselectivity of the nitrilase enzyme. | Stoichiometric chiral auxiliary. |
| Typical Yield | High (up to 81% for a single enantiomer).[1] | High (76-93% for the desired diastereomer).[2][3][4] |
| Enantiomeric Excess (e.e.) | Excellent (≥ 95%).[1] | Excellent (>98% after auxiliary removal).[2][3][4] |
| Reaction Conditions | Mild (ambient temperature, aqueous buffer, alkaline pH for racemization). | Often requires specific organic solvents and multiple steps for auxiliary attachment and removal. |
| Environmental Impact | Generally considered "greener" with a biodegradable catalyst (enzyme). | Involves organic solvents and stoichiometric reagents. |
| Process Complexity | Can be performed as a one-pot chemoenzymatic reaction. | Multi-step process involving formation and purification of diastereomeric intermediates. |
Experimental Protocols
Enzymatic Dynamic Kinetic Resolution of this compound
This protocol is based on the chemoenzymatic synthesis of (R)-phenylglycine using an engineered nitrilase and is adapted from the work of Eppinger and Stolz.[1]
a. Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN)
-
Ammonium acetate
-
Ammonium hydroxide (NH₄OH)
-
Recombinant E. coli cells expressing the desired nitrilase variant (e.g., NitA(pap) chimera)
-
Buffer: 500 mM ammonium acetate/NH₄OH, pH 9.5
-
Hydrochloric acid (HCl) for reaction quenching
b. Protocol:
-
In-situ Synthesis of Racemic this compound:
-
In a sealed reaction vessel, prepare a solution of 150 mM KCN in 500 mM ammonium acetate/NH₄OH buffer (pH 9.5).
-
Equilibrate the solution to 40°C with vigorous stirring.
-
Start the reaction by adding 50 mM benzaldehyde.
-
Continue stirring vigorously (e.g., 1,500 rpm) for 120 minutes to form racemic this compound in solution.
-
-
Enzymatic Hydrolysis:
-
To the freshly prepared racemic nitrile solution, add a suspension of resting cells of recombinant E. coli expressing the (R)-selective nitrilase. The cell concentration should be optimized for the specific enzyme activity.
-
Maintain the reaction at a controlled temperature (e.g., 30-40°C) with continuous stirring. The alkaline pH (9.5) facilitates the in-situ racemization of the unreacted (S)-enantiomer.
-
Monitor the reaction progress by taking aliquots at regular intervals.
-
-
Reaction Quenching and Sample Preparation:
-
Quench the reaction in the aliquots by adding an equal volume of 1 M HCl.
-
Centrifuge the quenched samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
Asymmetric Strecker Synthesis of α-Amino Nitriles
This protocol is a representative example based on the use of (R)-phenylglycine amide as a chiral auxiliary.[2][3][4]
a. Materials:
-
Aldehyde (e.g., pivaldehyde)
-
(R)-phenylglycine amide (as a salt, e.g., hydrochloride or acetate)
-
Sodium cyanide (NaCN)
-
Acetic acid (AcOH)
-
Methanol (MeOH) or Water (H₂O) as solvent
b. Protocol:
-
Reaction Setup:
-
In a reaction vessel, dissolve (R)-phenylglycine amide and the aldehyde (1:1 molar ratio) in the chosen solvent (e.g., water).
-
Stir the mixture at room temperature.
-
-
Addition of Cyanide:
-
Add NaCN (1 equivalent) to the mixture, followed by the dropwise addition of acetic acid (1 equivalent) to generate HCN in situ.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 24-96 hours).
-
-
Crystallization-Induced Asymmetric Transformation:
-
During the reaction, one diastereomer of the resulting α-amino nitrile will preferentially crystallize out of the solution. This selective precipitation drives the equilibrium towards the formation of the major diastereomer.
-
-
Isolation and Purification:
-
Isolate the precipitated solid by filtration.
-
Wash the solid with a suitable solvent and dry to obtain the diastereomerically pure α-amino nitrile.
-
-
Auxiliary Removal:
-
The chiral auxiliary is then cleaved through subsequent chemical steps (e.g., hydrolysis) to yield the enantiomerically pure α-amino acid.
-
Chiral HPLC Analysis
This is a general protocol for the analysis of the enantiomeric excess of phenylglycine and the remaining this compound. Method optimization will be required.
a. Materials and Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC® T, or a polysaccharide-based column)
-
HPLC-grade solvents (e.g., methanol, water, formic acid)
b. HPLC Conditions (starting point for method development):
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 10 µL
c. Protocol:
-
Prepare standard solutions of racemic phenylglycine, (R)-phenylglycine, (S)-phenylglycine, and racemic this compound in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards to determine the retention times and elution order of each enantiomer.
-
Inject the prepared samples from the enzymatic or chemical reactions.
-
Integrate the peak areas for each enantiomer to calculate the enantiomeric excess (% e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Kinetic resolution of racemic this compound using an (R)-selective nitrilase.
Caption: Chemoenzymatic dynamic kinetic resolution for the synthesis of (R)-phenylglycine.
Caption: General experimental workflow for nitrilase-mediated kinetic resolution.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-2-phenylacetonitrile: A Guide for Laboratory Professionals
For immediate assistance with chemical waste, contact your institution's Environmental Health and Safety (EHS) office.
The proper disposal of 2-Amino-2-phenylacetonitrile, a versatile reagent in research and development, is paramount to ensuring laboratory safety and environmental protection. Due to its inherent hazardous properties, this compound cannot be discarded as regular laboratory waste. This guide provides essential safety and logistical information for the correct disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile of this compound
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] The primary concern with α-aminonitriles is their potential to release cyanide, a highly toxic substance. Therefore, improper handling and disposal can pose significant health risks.
Quantitative Hazard Data
For a clear understanding of the acute toxicity of this compound, the following data is summarized:
| Hazard Classification | GHS Hazard Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Data sourced from PubChem CID 40838.[1]
Mandatory Disposal Procedure: EHS Collection
Under no circumstances should this compound or its empty containers be disposed of in the regular trash or down the sanitary sewer. The universally accepted and required method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Operational Plan for Waste Collection
The following step-by-step plan ensures the safe accumulation and hand-off of this compound waste:
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for collecting waste.
-
The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.
-
Indicate the date when the first waste was added to the container.
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregate the this compound waste from incompatible materials, particularly strong acids, which could accelerate the release of hydrogen cyanide gas. Always store acids and bases separately.[2]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container. Leave adequate headspace to allow for expansion.
-
-
Requesting Pickup:
-
Once the container is full or if waste generation ceases, arrange for a pickup from your institution's EHS office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal of Contaminated Materials
Any materials, such as gloves, absorbent pads, or glassware, that come into direct contact with this compound are also considered hazardous waste. These items must be collected in a separate, clearly labeled, and sealed container for disposal through EHS.
For empty containers of this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[3] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is always best to consult with your EHS office.
In-Lab Treatment: Not Recommended
While chemical neutralization methods such as hydrolysis can convert nitriles to less toxic amides or carboxylic acids, these procedures are not recommended for the routine disposal of this compound waste in a standard laboratory setting. The primary reasons are:
-
Safety Risks: The hydrolysis of α-aminonitriles can be complex and may lead to the release of toxic cyanide gas, especially under improper pH conditions.
-
Regulatory Compliance: In-lab treatment of hazardous waste is strictly regulated and often requires specific permits and certifications that most research laboratories do not possess.
-
Incomplete Reactions: Ensuring the complete destruction of the hazardous compound requires analytical verification, which may not be feasible for routine disposal.
Therefore, the safest and most compliant disposal method is to entrust the waste to trained EHS professionals.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately evacuate the area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated. If possible, work within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
